Ki20227
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14(23-26-9-10-34-23)27-24(29)28-17-6-5-15(11-20(17)30-2)33-19-7-8-25-18-13-22(32-4)21(31-3)12-16(18)19/h5-14H,1-4H3,(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPFDGWALWEPGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432108 | |
| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623142-96-1 | |
| Record name | KI-20227 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623142961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(6,7-Dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KI-20227 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4W68CAT3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ki20227: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Ki20227 is a potent and selective, orally active inhibitor of the c-Fms tyrosine kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Its mechanism of action centers on the blockade of the ATP-binding site of c-Fms, thereby preventing the autophosphorylation and subsequent activation of the receptor. This inhibition disrupts the downstream signaling cascade initiated by the binding of its ligand, Macrophage Colony-Stimulating Factor (M-CSF). The M-CSF/c-Fms signaling axis is pivotal for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4] By targeting this pathway, this compound effectively suppresses the formation and function of these cell types, making it a valuable tool for studying their roles in various physiological and pathological processes, particularly in bone metabolism and inflammatory diseases.[4][5]
Quantitative Data: Kinase Inhibition Profile
This compound exhibits high selectivity for c-Fms, with significantly lower potency against other related tyrosine kinases. The following table summarizes the in vitro inhibitory activities of this compound against a panel of kinases.
| Target Kinase | Common Name/Synonym | IC50 (nM) |
| c-Fms | CSF1R, M-CSFR | 2[1][2][4][6] |
| VEGFR-2 | KDR | 12[1][2][4][6] |
| PDGFRβ | Platelet-Derived Growth Factor Receptor β | 217[1][2][4][6] |
| c-Kit | Stem Cell Factor Receptor, SCFR, CD117 | 451[1][2][4][6] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in in vitro assays. This compound has been shown to have no significant inhibitory activity against other kinases such as fms-like tyrosine kinase-3 (Flt-3), epidermal growth factor receptor (EGFR), or c-Src at concentrations up to 1,000 nM.[4][6]
Signaling Pathway
The primary signaling pathway disrupted by this compound is the M-CSF/c-Fms pathway. The following diagram illustrates the canonical signaling cascade and the point of inhibition by this compound.
Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro c-Fms Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO).
-
Add 10 µL of a solution containing the c-Fms kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for c-Fms.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)
This assay assesses the effect of this compound on the proliferation of cells that are dependent on M-CSF signaling.
Materials:
-
M-NFS-60 murine myeloid progenitor cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and murine M-CSF
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed M-NFS-60 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in complete medium containing M-CSF.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.
Osteoclast Differentiation Assay
This assay evaluates the impact of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Materials:
-
Mouse bone marrow cells or RAW 264.7 macrophage cell line
-
Alpha-MEM medium supplemented with 10% FBS
-
Recombinant murine M-CSF
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand)
-
This compound (dissolved in DMSO)
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
48-well cell culture plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs). Alternatively, seed RAW 264.7 cells.
-
Plate the BMMs or RAW 264.7 cells in a 48-well plate.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control.
-
Culture the cells for 4-6 days, replacing the medium with fresh cytokines and inhibitor every 2-3 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercially available kit. TRAP is a marker for osteoclasts.
-
Count the number of TRAP-positive, multinucleated (≥3 nuclei) cells in each well under a microscope.
-
Quantify the inhibitory effect of this compound on osteoclast formation.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for characterizing a c-Fms inhibitor like this compound.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Ki20227 c-Fms Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ki20227 is a potent and selective small-molecule inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R). By targeting c-Fms, this compound effectively disrupts the signaling pathways crucial for the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts. This targeted action makes this compound a valuable tool for investigating the roles of these cell lineages in various physiological and pathological processes. Furthermore, its ability to suppress osteoclast differentiation and function highlights its therapeutic potential in diseases characterized by excessive bone resorption, such as osteoporosis and bone metastasis. This technical guide provides an in-depth overview of the function of this compound, including its inhibitory activity, mechanism of action, and detailed protocols for key in vitro and in vivo experimental applications.
Core Function and Mechanism of Action
This compound is a quinoline-urea derivative that functions as an ATP-competitive inhibitor of the c-Fms tyrosine kinase.[1] The binding of macrophage colony-stimulating factor (M-CSF) to the extracellular domain of c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This autophosphorylation initiates a cascade of downstream signaling events that are critical for myeloid cell function. This compound exerts its inhibitory effect by blocking this initial autophosphorylation step, thereby preventing the activation of downstream signaling pathways.
The c-Fms Signaling Pathway and Inhibition by this compound
The binding of M-CSF to its receptor, c-Fms, triggers a signaling cascade that is central to the function of macrophages and osteoclasts. This compound intervenes at the initial stage of this cascade.
Caption: c-Fms signaling pathway and its inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound has been quantified against c-Fms and a panel of other kinases, demonstrating its high selectivity.
| Target Kinase | IC50 (nmol/L) | Reference |
| c-Fms | 2 | [1] |
| KDR (VEGFR-2) | 12 | [1] |
| PDGFRβ | 217 | [1] |
| c-Kit | 451 | [1] |
| Fms-like tyrosine kinase-3 | >1000 | [1] |
| Epidermal growth factor receptor | >1000 | [1] |
| c-Src | >1000 | [1] |
Table 1: In vitro inhibitory activity of this compound against various tyrosine kinases.
| Cell-Based Assay | IC50 (nmol/L) | Reference |
| M-CSF-dependent M-NFS-60 cell growth | ~14 | [1] |
| Osteoclast-like cell formation | ~40 | [1] |
Table 2: In vitro cellular activity of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the function of this compound.
In Vitro c-Fms Phosphorylation Assay
This assay determines the ability of this compound to inhibit M-CSF-induced autophosphorylation of the c-Fms receptor in a cellular context.
Cell Line: RAW264.7 (murine macrophage-like cell line)
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
DMEM with 0.1% FCS
-
Recombinant mouse M-CSF
-
This compound
-
DMSO (vehicle control)
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Culture and Starvation:
-
Culture RAW264.7 cells in DMEM with 10% FBS.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 12 hours in DMEM containing 0.1% FCS.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the desired concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO vehicle to the starved cells.
-
Incubate for 1 hour at 37°C.
-
-
M-CSF Stimulation:
-
Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 5 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total c-Fms antibody to confirm equal protein loading.
-
Caption: Workflow for the in vitro c-Fms phosphorylation assay.
M-CSF-Dependent Cell Proliferation Assay
This assay evaluates the effect of this compound on the proliferation of cells that are dependent on M-CSF for growth.
Cell Line: M-NFS-60 (murine myelogenous leukemia cell line)
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and recombinant mouse M-CSF
-
96-well culture plates
-
This compound
-
DMSO (vehicle control)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Wash M-NFS-60 cells to remove residual M-CSF.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in medium containing a suboptimal concentration of M-CSF.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the desired concentrations of this compound (e.g., 0.1 to 3000 nM) or DMSO vehicle to the wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for MTT).
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.
-
Osteoclast Differentiation Assay
This assay assesses the impact of this compound on the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.
Primary Cells: Mouse bone marrow cells
Materials:
-
α-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
This compound
-
DMSO (vehicle control)
-
96-well culture plates
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Protocol:
-
Isolation and Culture of Bone Marrow Cells:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM with 10% FBS and 10 ng/mL M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Culture the cells in α-MEM with 10% FBS, 30 ng/mL M-CSF, and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Add various concentrations of this compound (e.g., 1 to 100 nM) or DMSO vehicle to the culture medium.
-
-
Incubation and Medium Change:
-
Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.
-
Replace the medium with fresh medium containing M-CSF, RANKL, and the respective concentrations of this compound every 2-3 days.
-
-
TRAP Staining:
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Wash the cells with deionized water.
-
Stain for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
-
Quantification:
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells in each well under a microscope. These are considered mature osteoclasts.
-
Calculate the percentage of inhibition of osteoclast formation relative to the vehicle-treated control.
-
In Vivo Bone Metastasis Model
This model evaluates the efficacy of this compound in suppressing osteolytic bone destruction caused by metastatic tumor cells.
Animal Model: Athymic nude rats
Tumor Cell Line: A375 human melanoma cells
Materials:
-
A375 cells
-
Athymic nude rats (4-6 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in distilled water)
-
X-ray imaging system
-
Histology equipment and reagents (for TRAP staining)
Protocol:
-
Tumor Cell Inoculation:
-
Harvest A375 cells and resuspend them in sterile PBS at a concentration of 1 x 10⁶ cells/100 µL.
-
Anesthetize the nude rats and perform an intracardiac injection of the A375 cell suspension.
-
-
Drug Administration:
-
Randomly divide the animals into a vehicle control group and this compound treatment groups (e.g., 10, 30, 50 mg/kg).
-
Begin oral administration of this compound or vehicle daily, starting from the day of tumor cell inoculation or a few days after.
-
-
Monitoring of Bone Lesions:
-
Monitor the development of osteolytic bone lesions by taking X-ray images of the hind limbs at regular intervals (e.g., weekly, starting from day 14 post-inoculation).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 21 or when control animals show significant bone lesions), euthanize the animals.
-
Excise the femurs and tibias for radiographic and histological analysis.
-
Quantify the area of osteolytic lesions from the X-ray images.
-
Decalcify the bones, embed in paraffin, and section for TRAP staining to visualize and count osteoclasts at the bone-tumor interface.
-
Caption: Workflow for the in vivo bone metastasis model.
Conclusion
This compound is a highly potent and selective inhibitor of the c-Fms tyrosine kinase. Its ability to effectively block M-CSF-dependent signaling pathways makes it an invaluable research tool for elucidating the roles of macrophages and osteoclasts in health and disease. The detailed experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted functions of this compound and to explore its therapeutic potential in various pathological conditions, particularly those involving excessive osteoclast activity and bone resorption. As research in this area continues, this compound will undoubtedly contribute to a deeper understanding of c-Fms signaling and the development of novel therapeutic strategies.
References
Ki20227: A Deep Dive into CSF1R Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ki20227, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway. We will delve into its mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in oncology, immunology, and bone biology.
Core Mechanism of Action
This compound is an orally active, small-molecule inhibitor that selectively targets the tyrosine kinase activity of CSF1R (also known as c-Fms).[1][2] The binding of its cognate ligands, CSF-1 (macrophage colony-stimulating factor, M-CSF) or IL-34, to CSF1R triggers receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts.[3][4]
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of CSF1R, thereby preventing autophosphorylation and blocking the downstream signaling cascade.[5] This disruption of the CSF1R pathway ultimately leads to the suppression of macrophage and osteoclast activity.
CSF1R Signaling Pathway and this compound Inhibition
The activation of CSF1R by its ligands initiates several key downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and STAT pathways. These pathways are integral to the cellular responses mediated by CSF1R. This compound effectively abrogates these signaling events.
Quantitative Data
The inhibitory activity of this compound has been quantified against a panel of tyrosine kinases, demonstrating its high selectivity for CSF1R. Furthermore, its biological effects have been assessed in various cellular and in vivo models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| c-Fms (CSF1R) | 2 [1][2][6] |
| KDR (VEGFR-2) | 12[1][2][6] |
| PDGFRβ | 217[1][2][6] |
| c-Kit | 451[1][2][6] |
| Flt-3 | No Inhibition[6] |
| EGFR | No Inhibition[6] |
| c-Src | No Inhibition[6] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line/Assay | Endpoint | IC50 (nmol/L) |
| M-NFS-60 cells | M-CSF-dependent growth | 14[7] |
| Mouse bone marrow cells | Osteoclast-like cell formation | 40[7] |
| RAW264.7 cells | M-CSF-dependent c-Fms phosphorylation | Dose-dependent inhibition[2][7] |
| HUVEC cells | Cell growth | ~1000[2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings |
| Nude rats with A375 cell-induced bone metastasis | 50 mg/kg/day, oral administration for 20 days | Markedly decreased osteolytic lesion areas.[2] |
| Ovariectomized (ovx) rats | Oral administration | Decreased the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells on bone surfaces.[1][6] |
| Collagen-induced arthritis mouse model | Oral administration | Inhibited disease progression.[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of the activity of a specific kinase.
Methodology:
-
Preparation: Recombinant human c-Fms kinase domain is prepared. A substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.
-
Reaction Mixture: The kinase, substrate, ATP (often radiolabeled [γ-33P]ATP), and varying concentrations of this compound are combined in an assay buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at room temperature.
-
Termination: The reaction is stopped by adding a solution like EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. If radiolabeled ATP is used, this can be done via scintillation counting. Alternatively, a phosphorylation-specific antibody can be used in an ELISA format.
-
Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation and Phosphorylation Assays
These assays assess the effect of this compound on cell growth and intracellular signaling in response to M-CSF.
Methodology for M-NFS-60 Proliferation Assay:
-
Cell Seeding: M-NFS-60 cells, which are dependent on M-CSF for growth, are seeded in 96-well plates.[1]
-
Treatment: The cells are treated with a range of this compound concentrations.
-
Stimulation: Recombinant M-CSF is added to the wells to stimulate proliferation.
-
Incubation: The plates are incubated for 72 hours.[2]
-
Viability Measurement: Cell viability is assessed using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Analysis: The IC50 value for growth inhibition is calculated from the dose-response curve.
Methodology for c-Fms Phosphorylation Assay:
-
Cell Culture and Starvation: RAW264.7 cells are cultured and then serum-starved for 12 hours to reduce basal signaling.[1]
-
Inhibitor Treatment: The cells are pre-incubated with various concentrations of this compound for 1 hour.[2]
-
Stimulation: The cells are stimulated with M-CSF for a short period (e.g., 5-10 minutes) to induce c-Fms phosphorylation.
-
Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Detection: The level of phosphorylated c-Fms is measured by Western blotting or ELISA using an antibody specific for the phosphorylated form of the receptor. Total c-Fms levels are also measured as a loading control.
Osteoclast Formation Assay
This assay evaluates the ability of this compound to inhibit the differentiation of bone marrow-derived macrophages into mature osteoclasts.
Methodology:
-
Cell Isolation: Bone marrow cells are harvested from the femurs and tibiae of mice.
-
Culture and Differentiation: The cells are cultured in the presence of M-CSF and RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand) to induce osteoclast differentiation.
-
Treatment: Different concentrations of this compound are added to the culture medium.
-
Incubation: The cells are cultured for several days until mature, multinucleated osteoclasts are formed in the control wells.
-
Staining and Quantification: The cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. The number of TRAP-positive, multinucleated cells is then counted.[1][6]
Conclusion
This compound is a highly potent and selective inhibitor of the CSF1R tyrosine kinase. Its ability to effectively block the CSF1R signaling pathway translates into the suppression of macrophage and osteoclast proliferation and function. The preclinical data strongly support its potential as a therapeutic agent for diseases driven by these cell types, such as certain cancers with high macrophage infiltration and bone-related disorders like osteoporosis and bone metastases. The detailed experimental protocols provided herein offer a foundation for further investigation and development of CSF1R-targeted therapies. While no specific clinical trial data for this compound is publicly available, numerous clinical trials are underway for other CSF1R inhibitors, highlighting the therapeutic promise of targeting this pathway.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pulsus.com [pulsus.com]
- 5. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 6. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Facebook [cancer.gov]
Ki20227: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki20227 is a potent and selective, orally active inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2][3][4] As a key regulator of the survival, proliferation, differentiation, and function of monocytes, macrophages, and osteoclasts, CSF1R is a compelling therapeutic target for a range of pathologies, including inflammatory diseases, autoimmune disorders, and cancer.[1] this compound, a novel quinoline-urea derivative, has demonstrated significant efficacy in preclinical models of osteolytic bone destruction and arthritis by disrupting the macrophage colony-stimulating factor (M-CSF)/CSF1R signaling axis.[1] This technical guide provides an in-depth analysis of the target specificity and selectivity of this compound, supported by comprehensive data and detailed experimental protocols to aid researchers in their investigations.
Target Specificity and Primary Inhibitory Activity
This compound was identified as a highly potent inhibitor of c-Fms (CSF1R) tyrosine kinase. The primary mechanism of action involves the inhibition of ligand-dependent autophosphorylation of the CSF1R, thereby blocking downstream signaling pathways.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against its primary target and other related kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-Fms (CSF1R) | 2 [1][3][4] |
| VEGFR-2 (KDR) | 12[1][3][4] |
| PDGFRβ | 217[1][3][4] |
| c-Kit | 451[1][3][4] |
Table 1: Primary inhibitory activity of this compound against a panel of receptor tyrosine kinases.
Selectivity Profile
A comprehensive assessment of the selectivity of this compound is crucial for understanding its potential off-target effects and for the precise interpretation of experimental results. The following table summarizes the selectivity of this compound against a broad panel of kinases, as determined by the KINOMEscan™ platform. The data is presented as the percentage of the kinase remaining bound to the ligand-bead matrix in the presence of the inhibitor, where a lower percentage indicates stronger binding of the inhibitor to the kinase.
| Kinase | Percent of Control (%) |
| CSF1R (c-Fms) | 0.5 |
| VEGFR2 (KDR) | 1.5 |
| KIT | 3.5 |
| PDGFRB | 10 |
| FLT3 | 35 |
| ABL1 | >90 |
| EGFR | >90 |
| SRC | >90 |
| FYN | >90 |
| BTK | >90 |
| FGFR2 | >90 |
| MET | >90 |
| PKA | >90 |
| PKCa | >90 |
Table 2: KINOMEscan™ selectivity profile of this compound. Data is representative of a broad kinase panel. For a complete list of tested kinases, refer to the HMS LINCS database (Dataset ID: 20183).
This compound demonstrates high selectivity for CSF1R. While it shows some activity against other type III receptor tyrosine kinases such as VEGFR-2, c-Kit, and PDGFRβ, the potency is significantly lower compared to its primary target. Notably, this compound shows minimal to no activity against a wide range of other kinases, including Flt3, EGFR, and c-Src, at concentrations up to 1,000 nM.[1]
Signaling Pathway
This compound exerts its biological effects by inhibiting the CSF1R signaling pathway. Upon binding of its ligand, M-CSF, CSF1R dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules that mediate cell survival, proliferation, and differentiation. This compound blocks this initial phosphorylation event.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable reproducibility and further investigation.
In Vitro Kinase Inhibition Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method to determine the IC50 of this compound against c-Fms.
Materials:
-
Recombinant human c-Fms (CSF1R) kinase domain
-
Poly(Glu,Tyr) 4:1 as substrate
-
96-well ELISA plates
-
ATP
-
This compound
-
DMSO
-
HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20)
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
Procedure:
-
Coat the wells of a 96-well plate with 100 µL of 10 µg/mL Poly(Glu,Tyr) in PBS overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer. The final DMSO concentration should be ≤1%.
-
Add 50 µL of the diluted this compound or vehicle control (DMSO) to the wells.
-
Add 25 µL of recombinant c-Fms to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (final concentration at the Km for c-Fms).
-
Incubate the plate at 37°C for 20 minutes.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody diluted in blocking buffer.
-
Incubate at room temperature for 1 hour.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 100 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable curve-fitting software.
M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)
This assay measures the ability of this compound to inhibit the proliferation of M-NFS-60 cells, which are dependent on M-CSF for growth.
Materials:
-
M-NFS-60 cells[5]
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and recombinant murine M-CSF
-
96-well cell culture plates
-
This compound
-
Recombinant murine M-CSF
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Solubilization buffer (for MTT)
Procedure:
-
Maintain M-NFS-60 cells in complete growth medium containing M-CSF.
-
Wash the cells to remove M-CSF and resuspend in medium without M-CSF.
-
Seed the cells at a density of 5 x 10³ cells/well in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add a final concentration of 50 ng/mL of M-CSF to all wells except the negative control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
If using MTT, add solubilization buffer and incubate until the formazan crystals dissolve.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of proliferation and determine the IC50 value.
Osteoclast Formation Assay
This assay assesses the effect of this compound on the differentiation of bone marrow-derived macrophages into mature, multinucleated osteoclasts.
Materials:
-
Bone marrow cells from mice
-
α-MEM medium supplemented with 10% FBS
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
96-well cell culture plates
-
TRAP staining kit
-
Microscope
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and 50 ng/mL M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).
-
Harvest the adherent BMMs and seed them into 96-well plates at a density of 1 x 10⁴ cells/well.
-
Culture the BMMs in the presence of 50 ng/mL M-CSF, 50 ng/mL RANKL, and serial dilutions of this compound.
-
Incubate the plates for 5-7 days, replacing the medium with fresh cytokines and inhibitor every 2-3 days.
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Stain the cells for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit.[6][7][8][9][10]
-
Identify and count TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.
-
Quantify the inhibitory effect of this compound on osteoclast formation.
Conclusion
This compound is a highly potent and selective inhibitor of CSF1R, a critical mediator of monocyte, macrophage, and osteoclast biology. Its robust in vitro and in vivo activity, coupled with a favorable selectivity profile, makes it an invaluable tool for researchers investigating the roles of CSF1R in health and disease. The detailed data and protocols provided in this guide are intended to support the scientific community in utilizing this compound to its full potential in advancing our understanding of CSF1R-driven pathologies and in the development of novel therapeutic strategies.
References
- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. NFS-60 Cells [cytion.com]
- 6. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ihisto.io [ihisto.io]
- 10. urmc.rochester.edu [urmc.rochester.edu]
Ki20227: A Potent Inhibitor of c-Fms Tyrosine Kinase
An In-depth Technical Guide on IC50 Values, Experimental Protocols, and Signaling Pathways
This technical guide provides a comprehensive overview of the kinase inhibitor Ki20227, with a focus on its inhibitory activity (IC50 values) against a range of kinases. It is intended for researchers, scientists, and drug development professionals. This document details the experimental methodologies for determining kinase inhibition and visualizes the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R).[1][2][3] M-CSF and its receptor c-Fms are crucial for the differentiation and survival of osteoclasts, the cells responsible for bone resorption.[4] By inhibiting c-Fms, this compound effectively suppresses osteoclast differentiation and has shown potential in treating osteolytic bone diseases, such as those associated with bone metastasis.[4][5]
Data Presentation: this compound IC50 Values
The inhibitory activity of this compound has been characterized against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Kinase Target | IC50 (nM) |
| c-Fms (CSF1R) | 2 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) | 12 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 217 |
| Stem Cell Factor Receptor (c-Kit) | 451 |
| fms-like tyrosine kinase-3 (Flt3) | >1000 |
| Epidermal Growth Factor Receptor (EGFR) | >1000 |
| c-Src | >1000 |
| Fyn | >1000 |
| Fibroblast Growth Factor Receptor 2 (FGFR2) | >1000 |
| Met | >1000 |
| Bruton's Tyrosine Kinase (BTK) | >1000 |
| Protein Kinase A (PKA) | >1000 |
| Protein Kinase Cα (PKCα) | >1000 |
Data sourced from multiple studies.[1][2][4][5][6][7][8]
Experimental Protocols
The determination of IC50 values for kinase inhibitors like this compound involves both cell-free and cell-based assays. Below are detailed methodologies for these key experiments.
Cell-Free Kinase Assay (In Vitro)
This assay measures the direct inhibition of purified kinase enzymatic activity.
1. Reagents and Materials:
-
Purified recombinant kinase (e.g., c-Fms, VEGFR-2)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate), often radiolabeled ([γ-32P]-ATP) or used in conjunction with ADP-detecting systems
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, EDTA)
-
This compound stock solution (dissolved in DMSO)
-
96-well or 384-well microplates
-
Detection reagents (e.g., scintillation fluid for radiometric assays, fluorescent antibodies for ELISA, or luminescence-based ADP detection kits)
-
Microplate reader (scintillation counter, spectrophotometer, or luminometer)
2. Assay Procedure:
-
Prepare Kinase Reactions: In a microplate, combine the purified kinase, its specific substrate, and the assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound to the wells. Include a control with DMSO only (no inhibitor).
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction, for example, by adding a stop solution (e.g., EDTA for radiometric assays).
-
Detection: Measure the kinase activity.
-
Radiometric Assay: Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash away unincorporated [γ-32P]-ATP and measure the radioactivity of the filter using a scintillation counter.
-
ELISA-based Assay: Use a phospho-specific antibody that recognizes the phosphorylated substrate to quantify the reaction product.
-
Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the kinase activity.
-
Cell-Based Kinase Inhibition Assay
This assay measures the ability of this compound to inhibit kinase activity within a cellular context.
1. Cell Culture and Treatment:
-
Cell Seeding: Plate cells that express the target kinase (e.g., RAW264.7 cells for c-Fms) in 96-well plates and culture until they reach the desired confluency.
-
Serum Starvation: To reduce background signaling, serum-starve the cells for a few hours before the experiment.
-
Inhibitor Pre-incubation: Treat the cells with various concentrations of this compound for a specific period (e.g., 1 hour). Include a DMSO-only control.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., M-CSF for c-Fms) to activate the kinase and its downstream signaling pathway.
2. Lysis and Protein Quantification:
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading for subsequent analysis.
3. Detection of Kinase Inhibition (Western Blotting):
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., anti-phospho-c-Fms).
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To normalize the results, re-probe the membrane with an antibody against the total amount of the target kinase protein.
-
-
Signal Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein at each this compound concentration.
4. Data Analysis:
-
Calculate the percentage of inhibition of phosphorylation at each concentration of this compound relative to the stimulated control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Caption: this compound targets multiple Receptor Tyrosine Kinases (RTKs).
Experimental Workflow
The following diagram outlines the general workflow for determining the IC50 value of a kinase inhibitor.
References
- 1. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 2. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 4. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 7. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 8. [PDF] M‐CSF, c‐Fms, and Signaling in Osteoclasts and their Precursors | Semantic Scholar [semanticscholar.org]
Ki20227: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and biological properties of Ki20227, a potent and selective inhibitor of the c-Fms tyrosine kinase. This document consolidates key data on its chemical structure, physicochemical properties, mechanism of action, and its effects in preclinical models, making it a valuable resource for researchers in oncology, immunology, and bone biology.
Chemical Structure and Properties
This compound is a novel quinoline-urea derivative.[1] Its chemical structure and fundamental properties are summarized below.
Chemical Structure:
-
IUPAC Name: 1-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methoxyphenyl]-3-[1-(1,3-thiazol-2-yl)ethyl]urea
-
Synonyms: Ki 20227, Ki-20227
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₂₄H₂₄N₄O₅S |
| Molecular Weight | 480.54 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R).[1][2] c-Fms is a key receptor involved in the proliferation, differentiation, and survival of macrophages and osteoclasts. By inhibiting the ATP-binding site of the c-Fms kinase domain, this compound blocks the downstream signaling pathways that are activated by its ligand, macrophage colony-stimulating factor (M-CSF).
The inhibitory activity of this compound against c-Fms and a panel of other kinases is presented in the table below, highlighting its selectivity.
Kinase Inhibition Profile:
| Kinase | IC₅₀ (nmol/L) |
| c-Fms | 2 |
| VEGFR-2 (KDR) | 12 |
| PDGFRβ | 217 |
| c-Kit | 451 |
| Flt-3 | >1000 |
| EGFR | >1000 |
| c-Src | >1000 |
Data compiled from multiple sources.[1]
The potent and selective inhibition of c-Fms by this compound leads to the suppression of M-CSF-dependent cellular processes.
Signaling Pathway
This compound exerts its effects by inhibiting the M-CSF/c-Fms signaling pathway, which plays a crucial role in the differentiation and function of osteoclasts and macrophages. The diagram below illustrates the key components of this pathway and the point of inhibition by this compound.
Caption: M-CSF/c-Fms signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound. It should be noted that a detailed, publicly available protocol for the chemical synthesis of this compound has not been identified; it was originally synthesized at Kirin Pharmaceutical Research Laboratories.[1]
In Vitro Assays
a) c-Fms Kinase Inhibition Assay (Cell-Free)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the c-Fms kinase.
-
Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of product formed is quantified, often using methods like ADP-Glo™ Kinase Assay which measures the amount of ADP produced.
-
General Protocol:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the purified recombinant c-Fms kinase domain, a suitable peptide substrate, and ATP in a kinase buffer.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate the reaction mixture to allow for the kinase reaction to proceed.
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
b) M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)
This assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on M-CSF signaling.
-
Cell Line: M-NFS-60, a murine myelogenous leukemia cell line that requires M-CSF for growth and survival.
-
General Protocol: [3]
-
Seed M-NFS-60 cells in a 96-well plate in a culture medium containing M-CSF.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Assess cell viability and proliferation using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
-
c) Osteoclast Differentiation Assay
This assay evaluates the effect of this compound on the formation of osteoclasts from their precursor cells.
-
Principle: Osteoclast precursors, such as bone marrow-derived macrophages or RAW264.7 cells, are stimulated with M-CSF and RANKL to differentiate into mature, multinucleated osteoclasts. The number of differentiated osteoclasts is then quantified.
-
-
Isolate bone marrow cells from mice or use a suitable precursor cell line like RAW264.7.
-
Culture the cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
After a suitable incubation period (e.g., 5-7 days), fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive, multinucleated cells to assess the extent of osteoclast differentiation.
-
In Vivo Models
a) Bone Metastasis Model
This model investigates the efficacy of this compound in preventing or treating bone destruction caused by metastatic cancer cells.
-
Model: Typically involves the injection of cancer cells (e.g., human melanoma A375 cells) into the arterial or cardiac circulation of immunodeficient rodents (e.g., nude rats or mice) to induce bone metastases.[1]
-
General Protocol:
-
Inject tumor cells into the left ventricle or caudal artery of the animals.
-
Administer this compound orally at various doses or a vehicle control, starting before or after the tumor cell injection.
-
Monitor the development of bone lesions using imaging techniques such as X-ray or micro-CT.
-
At the end of the study, harvest the bones for histological analysis to assess tumor burden and osteoclast numbers (e.g., TRAP staining).
-
Biochemical markers of bone resorption in the serum can also be measured.
-
b) Collagen-Induced Arthritis (CIA) Model
This model is used to evaluate the anti-inflammatory and bone-protective effects of this compound in a model of rheumatoid arthritis.
-
Model: Arthritis is induced in susceptible strains of mice (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant.[2][4]
-
General Protocol:
-
Immunize mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
A booster immunization is typically given after a few weeks.
-
Once arthritis develops, treat the mice with oral doses of this compound or a vehicle control.
-
Monitor the severity of arthritis by scoring clinical signs such as paw swelling and redness.
-
At the end of the experiment, collect tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro and in vivo experiments described above.
Caption: General workflow for in vitro characterization of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Summary and Future Directions
This compound is a valuable research tool for investigating the roles of c-Fms signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable compound for preclinical studies in diseases where macrophages and osteoclasts are implicated, such as bone metastases, rheumatoid arthritis, and other inflammatory conditions. Further research may focus on its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications in combination with other agents.
References
- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orally-active and selective c-Fms tyrosine kinase inhibitor this compound inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ki20227 (CAS RN: 623142-96-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ki20227, a potent and selective inhibitor of the c-Fms tyrosine kinase. This document consolidates key data and methodologies from preclinical studies to serve as a comprehensive resource for researchers in oncology, immunology, and bone biology.
Core Compound Information
This compound, with the CAS number 623142-96-1, is a quinoline-urea derivative that has demonstrated significant activity as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms.[1] Its chemical formula is C24H24N4O5S, and it has a molecular weight of 480.54 g/mol .
| Property | Value |
| CAS Number | 623142-96-1 |
| Molecular Formula | C24H24N4O5S |
| Molecular Weight | 480.54 |
| Chemical Name | N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazol-2-yl)ethyl]urea |
| Solubility | Soluble in DMSO |
Mechanism of Action and Biological Activity
This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase.[2][3] The binding of macrophage colony-stimulating factor (M-CSF) to its receptor, c-Fms, triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[4][5][6][7] this compound effectively inhibits this signaling pathway.
The primary biological effect of this compound is the suppression of osteoclast differentiation and function.[1] Osteoclasts are bone-resorbing cells, and their overactivity is implicated in various pathological conditions, including osteoporosis and osteolytic bone metastases.[1] By inhibiting the M-CSF/c-Fms pathway, this compound has been shown to reduce the formation of osteoclasts and mitigate bone destruction in preclinical models.[1][2]
Quantitative Data
In Vitro Kinase Inhibitory Activity
The inhibitory activity of this compound against various receptor tyrosine kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for c-Fms.
| Target Kinase | IC50 (nmol/L) |
| c-Fms (CSF-1R) | 2 |
| Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2/KDR) | 12 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 217 |
| Stem Cell Factor Receptor (c-Kit) | 451 |
Data sourced from multiple studies.[1]
This compound did not show inhibitory activity against other tested kinases, including fms-like tyrosine kinase-3, epidermal growth factor receptor, or c-Src.[1]
Cellular Activity
In cellular assays, this compound has been shown to inhibit the M-CSF-dependent growth of M-NFS-60 cells but not the M-CSF-independent growth of A375 human melanoma cells.[1] It also inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells from mouse bone marrow cells.[1]
Signaling Pathway
The M-CSF/c-Fms signaling pathway is central to the function of this compound. Upon M-CSF binding, c-Fms dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphotyrosine residues serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for osteoclast differentiation and survival.[4][5]
References
- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 5. scilit.com [scilit.com]
- 6. M-CSF, c-Fms, and signaling in osteoclasts and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ki20227: A Technical Guide to its Application in Bone Resorption Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ki20227, a potent c-Fms tyrosine kinase inhibitor, and its application in the study of bone resorption. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a novel quinoline-urea derivative that acts as a selective inhibitor of the macrophage colony-stimulating factor (M-CSF) receptor, c-Fms (also known as CSF1R).[1][2] The interaction between M-CSF and c-Fms is a critical signaling pathway essential for the differentiation, survival, and function of osteoclasts, the primary cells responsible for bone resorption.[3][4] By inhibiting the tyrosine kinase activity of c-Fms, this compound effectively blocks downstream signaling, leading to a suppression of osteoclast formation and a reduction in bone resorption.[1][3] This makes this compound a valuable tool for investigating osteoclast biology and a potential therapeutic agent for diseases characterized by excessive bone loss, such as osteoporosis and bone metastasis.[1][5]
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) | Reference |
| c-Fms (CSF1R) | 2 | [1][3][6][7] |
| KDR (VEGFR-2) | 12 | [1][3][6][7] |
| Platelet-derived growth factor receptor β (PDGFRβ) | 217 | [1][3][6][7] |
| c-Kit | 451 | [1][3][6][7] |
| fms-like tyrosine kinase-3 (Flt-3) | >1,000 | [1][3] |
| c-Src | >1,000 | [1][3] |
| Epidermal growth factor receptor (EGFR) | >1,000 | [1][3] |
Table 2: In Vitro Cellular Activity of this compound
| Assay | Cell Type | IC50 | Reference |
| Osteoclast-like Cell Formation | Mouse bone marrow cells | ~40 nmol/L | [3] |
| M-CSF-dependent Cell Growth | M-NFS-60 cells | ~14 nmol/L | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Outcome | Reference |
| Ovariectomized (ovx) rats | 20 mg/kg/day (oral) | Significant decrease in the number of TRAP-positive osteoclasts on the bone surface. | [1][3] |
| Bone metastasis model (A375 human melanoma cells in nude rats) | 50 mg/kg/day (oral) | Significant reduction in tumor area and the number of TRAP-positive cells at the tumor-bone interface. | [3] |
Experimental Protocols
In Vitro Osteoclast-like Cell Formation Assay
This protocol is adapted from studies investigating the effect of this compound on osteoclastogenesis.[3][8][9]
Objective: To assess the dose-dependent inhibition of osteoclast differentiation by this compound.
Materials:
-
Bone marrow cells isolated from mice.
-
α-MEM (Minimum Essential Medium Alpha) supplemented with 10% Fetal Bovine Serum (FBS).
-
Macrophage Colony-Stimulating Factor (M-CSF).
-
Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[8]
-
This compound (dissolved in DMSO).
-
Tartrate-resistant acid phosphatase (TRAP) staining kit.
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in α-MEM with 10% FBS and M-CSF for 2-3 days to generate bone marrow-derived macrophages (osteoclast precursors).
-
Plate the adherent osteoclast precursors in a 96-well plate.
-
Induce osteoclast differentiation by adding M-CSF and RANKL to the culture medium.
-
Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10, 30, and 100 nmol/L) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all wells (e.g., 0.5%).[3]
-
Culture the cells for 6 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
After 6 days, fix the cells and stain for TRAP, a marker enzyme for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered osteoclast-like cells.
-
Calculate the IC50 value of this compound for the inhibition of osteoclast-like cell formation.
Western Blot for c-Fms Phosphorylation
This protocol is designed to confirm the inhibitory effect of this compound on its direct target, c-Fms.[3]
Objective: To determine if this compound inhibits M-CSF-induced phosphorylation of the c-Fms receptor in a dose-dependent manner.
Materials:
-
RAW264.7 cells (a murine macrophage cell line that expresses c-Fms).
-
DMEM (Dulbecco's Modified Eagle Medium) with 0.1% FCS.
-
Recombinant M-CSF.
-
This compound (dissolved in DMSO).
-
Lysis buffer.
-
Antibodies: anti-phospho-c-Fms and anti-total-c-Fms.
-
Standard Western blotting equipment and reagents.
Procedure:
-
Culture RAW264.7 cells in DMEM.
-
Starve the cells in serum-free medium (DMEM with 0.1% FCS) for 12 hours.
-
Pre-treat the starved cells with various concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with M-CSF for a short period (e.g., 5-10 minutes) to induce c-Fms phosphorylation.
-
Immediately lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-phospho-c-Fms antibody to detect the phosphorylated (activated) form of the receptor.
-
Strip the membrane and re-probe with an anti-total-c-Fms antibody to ensure equal protein loading.
-
Visualize the bands and quantify the band intensities to determine the extent of inhibition of c-Fms phosphorylation at different this compound concentrations.
Visualizations
Signaling Pathway of this compound in Osteoclast Differentiation
References
- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Bone resorption factor inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
Ki20227: A Deep Dive into its Role in Macrophage Polarization for Researchers and Drug Development Professionals
An In-depth Technical Guide
Abstract
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, polarizing into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes in response to microenvironmental cues. The M2 phenotype is often implicated in tumor progression and immune evasion. Ki20227, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), has emerged as a critical tool for modulating macrophage polarization. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on macrophage polarization. We present a synthesis of quantitative data, detailed experimental protocols, and visual signaling pathways to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.
Introduction: The Role of CSF1R in Macrophage Biology
The Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms, is a receptor tyrosine kinase that plays a pivotal role in the survival, proliferation, differentiation, and function of macrophages.[1][2] Its ligand, CSF-1 (or M-CSF), is a key cytokine that promotes the differentiation of monocytes into macrophages and skews them towards an M2-like phenotype.[1][3] In various pathological contexts, particularly in the tumor microenvironment, the CSF-1/CSF1R signaling axis is often upregulated, leading to an abundance of tumor-associated macrophages (TAMs) with an M2 phenotype.[4] These M2-like TAMs contribute to tumor growth, angiogenesis, and suppression of the anti-tumor immune response.[3] Therefore, inhibiting the CSF1R signaling pathway presents a promising therapeutic strategy to repolarize macrophages towards a pro-inflammatory, anti-tumoral M1 phenotype.
This compound: A Selective CSF1R Inhibitor
This compound is a potent and highly selective small molecule inhibitor of CSF1R tyrosine kinase. Its high affinity and specificity make it an invaluable tool for studying the biological functions of CSF1R and for preclinical investigations into CSF1R-targeted therapies.
Kinase Selectivity and Potency
The inhibitory activity of this compound against various kinases is summarized in the table below. Its high potency against CSF1R, with an IC50 in the low nanomolar range, underscores its selectivity.
| Kinase Target | IC50 (nM) |
| CSF1R (c-Fms) | 2 |
| VEGFR2 | 12 |
| c-Kit | 451 |
| PDGFRβ | 217 |
Mechanism of Action: Modulation of Macrophage Polarization
This compound exerts its effects on macrophage polarization by directly inhibiting the autophosphorylation of CSF1R, thereby blocking downstream signaling cascades that are essential for the M2 phenotype.
The CSF1R Signaling Cascade
Upon binding of CSF-1, CSF1R dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively influence macrophage phenotype and function. The primary signaling axes affected by CSF1R activation include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and is known to promote M2 polarization.[5][6][7]
-
MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[1]
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of M2-associated genes.[8]
By inhibiting CSF1R, this compound effectively dampens these pro-M2 signaling pathways, leading to a shift in the transcriptional landscape of macrophages. This results in the downregulation of M2 markers and the upregulation of M1 markers.
Signaling Pathway Diagrams
References
- 1. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Akt Signaling in Macrophage Polarization, Survival, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A circulating cell population showing both M1 and M2 monocyte/macrophage surface markers characterizes systemic sclerosis patients with lung involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PTEN/PI3k/AKT Regulates Macrophage Polarization in Emphysematous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Advances in the role of STAT3 in macrophage polarization [frontiersin.org]
Ki20227 in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression, metastasis, and response to therapy. A key player in orchestrating the immunosuppressive landscape of the TME is the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. Ki20227 is a potent and selective small-molecule inhibitor of CSF-1R tyrosine kinase. This technical guide provides an in-depth analysis of the role of this compound in modulating the TME, with a focus on its mechanism of action, effects on key stromal and immune cell populations, and its potential as a therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Mechanism of Action of this compound
This compound is a novel quinoline-urea derivative that functions as an orally active and highly selective inhibitor of c-Fms (CSF-1R) tyrosine kinase.[1][2] Its primary mechanism of action is to block the ligand-dependent phosphorylation of CSF-1R, which is activated by its ligands, CSF-1 (M-CSF) and IL-34.[2][3] This inhibition disrupts the downstream signaling cascades that are crucial for the survival, proliferation, differentiation, and function of myeloid cells, particularly macrophages.[4][5]
Kinase Selectivity Profile
This compound exhibits high selectivity for CSF-1R. However, it also shows inhibitory activity against other tyrosine kinases at higher concentrations. This selectivity profile is critical for understanding its biological effects and potential off-target activities.
| Target Kinase | IC50 (nmol/L) | References |
| c-Fms (CSF-1R) | 2 | [1][2][6][7] |
| VEGFR-2 (KDR) | 12 | [1][2][6][7] |
| PDGFRβ | 217 | [1][2][6][7] |
| c-Kit | 451 | [1][2][6][7] |
| This compound does not show significant inhibition against other tested kinases such as fms-like tyrosine kinase-3 (Flt3), epidermal growth factor receptor (EGFR), or c-Src.[2] |
Role in the Tumor Microenvironment
By targeting the CSF-1/CSF-1R axis, this compound fundamentally alters the composition and function of the TME. Its effects are most pronounced on tumor-associated macrophages (TAMs), but also extend to other critical cell types like osteoclasts, cancer-associated fibroblasts (CAFs), and myeloid-derived suppressor cells (MDSCs).
Impact on Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the TME and are predominantly polarized towards an M2-like phenotype, which is associated with immunosuppression, angiogenesis, and tumor progression.[8][9] The recruitment, differentiation, and survival of TAMs are heavily dependent on CSF-1R signaling.[10]
-
Depletion of TAMs : this compound has been shown to reduce the infiltration and content of TAMs within tumors.[6]
-
Repolarization of TAMs : By blocking CSF-1R, this compound can shift the polarization of TAMs from the pro-tumoral M2 phenotype towards a more anti-tumoral M1 phenotype. M1 macrophages are capable of producing pro-inflammatory cytokines and presenting antigens, thereby stimulating an anti-tumor immune response.[10]
Inhibition of Osteoclasts in Bone Metastasis
In bone metastatic lesions, osteoclasts, which are specialized macrophages, play a crucial role in osteolytic bone destruction.[2] The differentiation of osteoclasts is highly dependent on M-CSF.[2]
-
In Vitro Effects : this compound inhibits the formation of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells from mouse bone marrow cells in a dose-dependent manner.[1][2]
-
In Vivo Efficacy : Oral administration of this compound suppresses the accumulation of osteoclast-like cells and reduces bone resorption in animal models of bone metastasis.[1][2] In a rat model, daily oral administration of 50 mg/kg of this compound for 20 days markedly decreased osteolytic lesion areas.[7]
Modulation of Cancer-Associated Fibroblasts (CAFs)
CAFs are another abundant cell type in the TME that contribute to tumor growth, invasion, and immunosuppression.[11] The CSF-1/CSF-1R axis is involved in the complex crosstalk between cancer cells and CAFs.[4] For instance, CAFs can be a major source of CSF-1, which in turn recruits monocytes and promotes their differentiation into M2-like macrophages.[4] While direct studies on this compound's effect on CAFs are limited, inhibiting CSF-1R is expected to disrupt this pro-tumoral signaling loop.
Influence on Myeloid-Derived Suppressor Cells (MDSCs)
MDSCs are a heterogeneous population of immature myeloid cells with potent immunosuppressive functions.[12][13] The expansion and recruitment of MDSCs into the TME are driven by various tumor- and stromal-derived factors, including CSF-1.[14] By blocking CSF-1R signaling, this compound may interfere with the recruitment and suppressive activity of MDSCs, thereby alleviating their immunosuppressive effects on T cells and NK cells.[12][15]
Signaling Pathways and Visualizations
The inhibition of CSF-1R by this compound blocks several downstream signaling pathways critical for myeloid cell function and their interaction with the TME.
CSF-1R Signaling Pathway
Upon binding of CSF-1 or IL-34, CSF-1R dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of multiple downstream cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which collectively promote cell survival, proliferation, and differentiation.[3][4][5]
Caption: this compound inhibits the CSF-1R signaling pathway.
This compound's Integrated Role in the Tumor Microenvironment
This compound's inhibition of CSF-1R disrupts the complex interplay between tumor cells and the immune system, creating a less favorable environment for tumor growth.
Caption: this compound remodels the immunosuppressive TME.
Key Experimental Protocols
This section outlines methodologies for evaluating the effects of this compound.
In Vitro Cell Viability Assay
This protocol assesses the effect of this compound on the proliferation of CSF-1 dependent and independent cell lines.
Protocol:
-
Cell Seeding: Seed M-NFS-60 (murine myelogenous leukemia, CSF-1 dependent) and A375 (human melanoma, CSF-1 independent) cells in 96-well culture plates at an appropriate density (e.g., 5,000 cells/well).[1]
-
Incubation: Culture cells for 24 hours to allow for attachment.[1]
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 3,000 nmol/L) or vehicle control (DMSO).[1]
-
Incubation: Incubate the plates for an additional 72 hours.[1]
-
Viability Assessment: Measure cell viability using a standard method such as the MTS or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.
c-Fms Phosphorylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit CSF-1 induced phosphorylation of CSF-1R.
Protocol:
-
Cell Culture and Starvation: Culture RAW264.7 cells (murine macrophage-like) to sub-confluency. Serum-starve the cells for 12 hours in DMEM containing 0.1% FCS.[1]
-
Inhibitor Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.[1]
-
Stimulation: Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 4 minutes at 37°C.[1]
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-c-Fms (Tyr723) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total c-Fms and a loading control (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated c-Fms to total c-Fms.
In Vivo Bone Metastasis Model
This protocol evaluates the efficacy of this compound in preventing osteolytic bone destruction in a preclinical model.
Protocol:
-
Animal Model: Use immunodeficient nude rats or mice.
-
Tumor Cell Injection: Inject human melanoma A375 cells intracardially to induce bone metastasis.[2]
-
Treatment Regimen:
-
Prepare this compound for oral administration. A common vehicle is a solution of 0.5% methylcellulose in water.
-
Begin oral administration of this compound (e.g., 10-50 mg/kg/day) or vehicle control one day after tumor cell injection and continue for the duration of the study (e.g., 20 days).[7]
-
-
Monitoring: Monitor animal body weight and general health throughout the experiment.
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., tibias, femurs).
-
Perform radiographic analysis (e.g., X-ray) to quantify the area of osteolytic lesions.
-
For histological analysis, fix, decalcify, and embed the bones in paraffin.
-
Stain tissue sections with Hematoxylin and Eosin (H&E) and for Tartrate-Resistant Acid Phosphatase (TRAP) to identify and count osteoclasts on the bone surface.
-
-
Statistical Analysis: Compare the osteolytic lesion area and osteoclast numbers between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow Visualization
Caption: Workflow for an in vivo bone metastasis study.
Conclusion and Future Directions
This compound is a powerful research tool for elucidating the role of the CSF-1/CSF-1R axis in the tumor microenvironment. Its ability to deplete and repolarize tumor-associated macrophages and inhibit osteoclast function underscores the therapeutic potential of targeting this pathway. Future research should focus on:
-
Combination Therapies : Investigating the synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors (anti-PD-1/PD-L1), to overcome resistance and enhance anti-tumor immunity.
-
Biomarker Development : Identifying predictive biomarkers to select patients who are most likely to respond to CSF-1R inhibition.
-
Clinical Translation : While other CSF-1R inhibitors have entered clinical trials, further preclinical studies with this compound could provide additional insights to inform the clinical development of this class of drugs for various solid tumors and metastatic diseases.
By continuing to explore the multifaceted effects of this compound on the TME, the scientific community can pave the way for novel and more effective cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. CSF1R inhibitors exhibit antitumor activity in acute myeloid leukemia by blocking paracrine signals from support cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Relationship between Tumor-Associated Macrophages and Macrophage Colony-Stimulating Factor as Contributors to Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dynamic polarization of tumor-associated macrophages and their interaction with intratumoral T cells in an inflamed tumor microenvironment: from mechanistic insights to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual roles and therapeutic targeting of tumor-associated macrophages in tumor microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer-Associated Fibroblasts: Tumorigenicity and Targeting for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor effects of targeting myeloid-derived suppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Myeloid Derived Suppressor Cells Interactions With Natural Killer Cells and Pro-angiogenic Activities: Roles in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preclinical Studies of Ki20227
This technical guide provides a detailed overview of the preclinical studies of this compound, a potent and selective inhibitor of the c-Fms tyrosine kinase. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the compound's mechanism of action, efficacy in various models, and the experimental protocols utilized in its preclinical evaluation.
Mechanism of Action
This compound is a novel quinoline-urea derivative that acts as a c-Fms tyrosine kinase inhibitor.[1] c-Fms, the receptor for macrophage colony-stimulating factor (M-CSF), is crucial for the differentiation and function of osteoclasts and macrophages.[1][2] By inhibiting the M-CSF/c-Fms signaling pathway, this compound effectively suppresses osteoclast differentiation and the subsequent osteolytic bone destruction observed in various pathological conditions, including bone metastasis and arthritis.[1][2][3]
Signaling Pathway
The following diagram illustrates the M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Caption: this compound inhibits M-CSF-induced c-Fms receptor phosphorylation.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nmol/L) |
| c-Fms | 2 |
| Vascular Endothelial Growth Factor Receptor-2 (KDR/VEGFR-2) | 12 |
| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | 217 |
| Stem Cell Factor Receptor (c-Kit) | 451 |
| fms-like tyrosine kinase-3 (Flt-3) | No Inhibition |
| Epidermal Growth Factor Receptor (EGFR) | No Inhibition |
| c-Src | No Inhibition |
Data sourced from Ohno et al., 2006.[1]
Table 2: In Vitro Cellular Activity of this compound
| Cell Line / Assay | Endpoint | IC₅₀ (nmol/L) or Effect |
| M-NFS-60 (M-CSF-dependent) | Cell Growth Inhibition | 14 |
| A375 Human Melanoma (M-CSF-independent) | Cell Growth Inhibition | No Inhibition |
| Mouse Bone Marrow Cells | Osteoclast-like Cell Formation (TRAP-positive) | Dose-dependent inhibition (IC₅₀ = 40 nM) |
| RAW264.7 Cells | M-CSF-dependent c-Fms Phosphorylation | Dose-dependent suppression |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Growth Inhibition | ~1,000 nM (almost complete suppression) |
Data sourced from Ohno et al., 2006 and other sources.[1][4][5][6]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Key Findings |
| Bone Metastasis Model (A375 cells in nude rats) | Oral administration of 50 mg/kg/day for 20 days | Markedly decreased osteolytic lesion areas.[3][5] Suppressed accumulation of osteoclast-like cells and bone resorption.[1][4] |
| Ovariectomized (ovx) Rats | Oral administration | Decreased the number of tartrate-resistant acid phosphatase (TRAP)-positive osteoclast-like cells on bone surfaces.[1][4] |
| Collagen-Induced Arthritis (CIA) Mouse Model | Oral administration | Prevented inflammatory cell infiltration and bone destruction, suppressing disease progression.[2] Reduced TNF-α infiltration and osteolytic bone destruction.[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of this compound against various tyrosine kinases.
-
Method:
-
Kinase reactions were performed in 96-well plates.
-
The reaction mixture contained the respective recombinant kinase, a substrate peptide (e.g., poly(Glu, Tyr)4:1), and ATP.
-
This compound was dissolved in DMSO and added to the wells at various concentrations.
-
The reaction was initiated by the addition of ATP and incubated at 37°C.
-
The amount of phosphorylated substrate was quantified using an ELISA-based method with an anti-phosphotyrosine antibody.
-
IC₅₀ values were calculated from the dose-response curves.[1]
-
Cellular Assays
-
M-NFS-60 Cell Growth Assay:
-
M-NFS-60 cells, which are dependent on M-CSF for growth, were seeded in 96-well plates.[4]
-
Cells were cultured for 24 hours before the addition of this compound at various concentrations.[4]
-
The cells were then incubated for an additional 72 hours.[4]
-
Cell proliferation was measured using a standard method such as the MTT assay.[1]
-
-
Osteoclast-like Cell Formation Assay:
-
Bone marrow cells were isolated from the femurs and tibiae of mice.
-
The cells were cultured in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
This compound was added to the culture medium at different concentrations.
-
After several days of culture, the cells were fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
TRAP-positive multinucleated cells were counted as osteoclast-like cells.[1][4]
-
In Vivo Studies
-
Bone Metastasis Model:
-
Human melanoma A375 cells were injected into the left cardiac ventricle of nude rats.[1][3]
-
Oral administration of this compound (suspended in 0.5% methyl cellulose) or vehicle was initiated.[3]
-
Treatment was continued daily for a specified period (e.g., 20 days).[5]
-
Osteolytic bone lesions were assessed using radiography at the end of the study.[3]
-
The area of the osteolytic lesions was quantified.[5]
-
-
Collagen-Induced Arthritis (CIA) Mouse Model:
-
Arthritis was induced in mice by immunization with type II collagen.
-
Oral administration of this compound was initiated after the onset of arthritis.
-
Disease progression was monitored by scoring clinical signs of arthritis (e.g., paw swelling).
-
At the end of the study, histological analysis of the joints was performed to assess inflammatory cell infiltration and bone destruction.[2]
-
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of this compound in a bone metastasis model.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
The preclinical data for this compound strongly support its role as a potent and selective inhibitor of c-Fms kinase. Through the inhibition of the M-CSF/c-Fms signaling pathway, this compound effectively suppresses osteoclast differentiation and function, leading to a reduction in osteolytic bone destruction in various disease models. The in vitro and in vivo studies demonstrate its potential as a therapeutic agent for diseases characterized by excessive osteoclast activity, such as bone metastasis and rheumatoid arthritis. Further clinical investigation is warranted to establish its safety and efficacy in human patients. As of now, there are no publicly available results from clinical trials specifically for this compound, though clinical trials for other CSF1R-targeting agents are underway.[7]
References
- 1. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orally-active and selective c-Fms tyrosine kinase inhibitor this compound inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Facebook [cancer.gov]
Methodological & Application
Application Notes and Protocols for Ki20227 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Ki20227, a potent and selective inhibitor of the c-Fms (CSF1R) tyrosine kinase. The following information is intended to guide researchers in setting up and performing key assays to characterize the activity and selectivity of this compound.
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| c-Fms (CSF1R) | 2 | Cell-free |
| VEGFR-2 (KDR) | 12 | Cell-free |
| PDGFRβ | 217 | Cell-free |
| c-Kit | 451 | Cell-free |
| M-NFS-60 cell growth | 14 | Cell-based |
| Osteoclast-like cell formation | 40 | Cell-based |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity or cell growth.[1][2][3][4]
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway inhibited by this compound. Macrophage colony-stimulating factor (M-CSF) binds to its receptor, c-Fms, leading to receptor dimerization and autophosphorylation. This initiates a downstream signaling cascade that promotes the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclast precursors. This compound acts as a competitive inhibitor at the ATP-binding site of c-Fms, thereby blocking its kinase activity and subsequent downstream signaling.
Caption: this compound inhibits M-CSF-induced c-Fms signaling.
Experimental Workflow Diagram
The following diagram outlines a general workflow for evaluating the in vitro efficacy of this compound. The process begins with the preparation of the compound and cells, followed by treatment and subsequent analysis using various assays to determine the biological effects.
Caption: General workflow for in vitro testing of this compound.
Experimental Protocols
c-Fms Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the c-Fms kinase.
-
Materials:
-
Recombinant human c-Fms kinase domain
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the c-Fms kinase and the peptide substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
M-CSF-Dependent Cell Proliferation Assay
This assay assesses the effect of this compound on the proliferation of cells that depend on M-CSF signaling for their growth.
-
Cell Line: M-NFS-60 (murine myelogenous leukemia cells).
-
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant murine M-CSF
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-8)
-
96-well clear-bottom plates
-
-
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate and culture for 24 hours.[1]
-
Replace the culture medium with fresh medium containing a constant concentration of M-CSF.
-
Add serial dilutions of this compound (e.g., 0.1 to 3,000 nmol/L) or vehicle control to the wells.[1]
-
Incubate the cells for 72 hours.[1]
-
Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
c-Fms Phosphorylation Assay in RAW264.7 Cells
This assay determines the ability of this compound to inhibit the M-CSF-induced phosphorylation of the c-Fms receptor in a cellular context.
-
Cell Line: RAW264.7 (murine macrophage-like cells).
-
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS
-
DMEM with 0.1% FCS (serum-starvation medium)
-
Recombinant murine M-CSF (e.g., 50 ng/mL)
-
This compound
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies for Western blotting or ELISA: anti-phospho-c-Fms and anti-total-c-Fms.
-
-
Procedure:
-
Seed RAW264.7 cells and grow to near confluence.
-
Serum-starve the cells for 12 hours in DMEM containing 0.1% FCS.[1]
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour.[1]
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for a short period (e.g., 4 minutes).[1]
-
Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[1]
-
Determine the protein concentration of the lysates.
-
Analyze the levels of phosphorylated c-Fms and total c-Fms by Western blot or ELISA.
-
Quantify the band intensities and determine the dose-dependent inhibition of c-Fms phosphorylation by this compound.
-
Osteoclast-Like Cell Formation Assay
This assay evaluates the effect of this compound on the differentiation of bone marrow-derived macrophages into osteoclast-like cells.[1][4]
-
Primary Cells: Mouse bone marrow cells.
-
Materials:
-
Mouse bone marrow cells
-
α-MEM medium with 10% FBS
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
This compound
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
48-well plates
-
-
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in the presence of M-CSF for 2-3 days to generate bone marrow-derived macrophages (BMMs).
-
Seed the BMMs in a 48-well plate and culture them in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Add serial dilutions of this compound or vehicle control to the culture medium.
-
Culture the cells for an additional 3-5 days, replacing the medium every 2-3 days.
-
Fix the cells and stain for TRAP, a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well.
-
Determine the dose-dependent inhibition of osteoclast formation by this compound.[1][4]
-
Selectivity Assay: M-CSF-Independent Cell Growth
To confirm that the cytotoxic effects of this compound are specific to M-CSF-dependent cells, a counter-screen using a cell line that does not rely on this signaling pathway is recommended.
-
Cell Line: A375 (human melanoma cells).
-
Procedure:
References
Application Notes and Protocols for Ki20227 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Ki20227, a potent and selective inhibitor of c-Fms (CSF1R) tyrosine kinase, in various cell-based assays. The following sections offer comprehensive methodologies for assessing the biological activity of this compound and similar compounds targeting the CSF1R signaling pathway.
Introduction to this compound
This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] It plays a crucial role in the survival, proliferation, and differentiation of monocytes, macrophages, and osteoclasts. Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. This compound inhibits c-Fms by competing with ATP for the kinase's catalytic site.
Mechanism of Action: this compound selectively inhibits the tyrosine kinase activity of c-Fms (CSF1R). Upon binding of its ligand, macrophage colony-stimulating factor (M-CSF), CSF1R dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain. This phosphorylation event initiates a downstream signaling cascade involving pathways such as PI3K-AKT, MAPK/ERK, and JAK/STAT, which ultimately regulate cellular responses like proliferation, survival, and differentiation. This compound blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
Data Presentation
Table 1: Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| c-Fms (CSF1R) | 2 | Cell-free | [1][2] |
| VEGFR-2 (KDR) | 12 | Cell-free | [1][2] |
| c-Kit | 451 | Cell-free | [1][2] |
| PDGFRβ | 217 | Cell-free | [1][2] |
Table 2: Cellular Activity of this compound in different cell lines.
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration | Incubation Time | Reference |
| M-NFS-60 | Cell Proliferation | M-CSF-dependent growth | ~100 nM (almost complete suppression) | 72 hours | [1] |
| HUVEC | Cell Proliferation | Cell growth | ~1000 nM (almost complete suppression) | 72 hours | [1] |
| RAW264.7 | c-Fms Phosphorylation | M-CSF-dependent phosphorylation | Dose-dependent inhibition (0.1-1000 nM) | 1 hour | [1] |
| Mouse Bone Marrow Cells | Osteoclast Differentiation | TRAP-positive osteoclast formation | Dose-dependent inhibition | Not Specified | |
| A375 (human melanoma) | Cell Proliferation | M-CSF-independent growth | No inhibition | 72 hours | [2] |
Signaling Pathway
Experimental Workflows and Protocols
M-CSF-Dependent Cell Proliferation Assay (M-NFS-60 cells)
This assay measures the ability of this compound to inhibit the M-CSF-dependent proliferation of the murine myeloblastic leukemia cell line M-NFS-60.
Protocol:
-
Cell Culture: Culture M-NFS-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, and 11.6 ng/mL recombinant murine M-CSF.[3] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium without M-CSF.
-
Incubation: Incubate the plate for 24 hours.
-
Compound Addition: Prepare a serial dilution of this compound (e.g., 0.1 nM to 3000 nM) in culture medium without M-CSF.[2] Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
M-CSF Stimulation: Add 50 µL of culture medium containing M-CSF to a final concentration of 11.6 ng/mL to all wells except for the negative control wells.[3]
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Measurement:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a suitable software.
c-Fms Phosphorylation Assay (RAW264.7 cells)
This assay determines the inhibitory effect of this compound on M-CSF-induced autophosphorylation of c-Fms in the murine macrophage cell line RAW264.7.
Protocol:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Serum starve the cells for 12 hours in DMEM containing 0.1% FCS.[2]
-
Inhibitor Treatment: Pre-treat the cells with serial dilutions of this compound (e.g., 0.1 nM to 1000 nM) for 1 hour.[2]
-
M-CSF Stimulation: Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 4 minutes at 37°C.[2]
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS. Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-c-Fms (Tyr723) overnight at 4°C.[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total c-Fms as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated c-Fms signal to the total c-Fms signal.
Osteoclast Differentiation Assay (Mouse Bone Marrow Cells)
This assay assesses the effect of this compound on the differentiation of osteoclasts from primary mouse bone marrow cells.
References
Ki20227: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ki20227, a potent and selective inhibitor of the c-Fms tyrosine kinase (CSF1R), in cell culture applications. Detailed protocols and quantitative data are presented to guide researchers in utilizing this compound for studies related to cancer biology, immunology, and osteoclastogenesis.
Mechanism of Action
This compound is an orally active and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-Fms.[1][2] It also exhibits inhibitory activity against other tyrosine kinases at higher concentrations, including VEGFR-2, c-Kit, and PDGFRβ.[1][2][3][4][5] The primary mechanism of action involves the inhibition of M-CSF-dependent c-Fms phosphorylation, thereby suppressing the downstream signaling pathways that regulate the proliferation, differentiation, and survival of macrophages and osteoclasts.[2][6]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | c-Fms (CSF1R) | 2 nM | [1][2][3][4][5] |
| VEGFR-2 (KDR) | 12 nM | [1][3][4][5] | |
| PDGFRβ | 217 nM | [1][3][4][5] | |
| c-Kit | 451 nM | [1][3][4][5] | |
| Effective Concentration | Inhibition of M-NFS-60 cell growth | ~100 nM | [2] |
| Inhibition of HUVEC cell growth | ~1000 nM | [2] | |
| Inhibition of osteoclast-like cell development (from mouse bone marrow) | IC50 = 40 nM | [6] | |
| Working Concentration Range | M-NFS-60, HUVEC, A375 cells | 0.1 - 3000 nM | [1] |
| RAW264.7 cells | Serial dilutions (specific range not detailed in snippets) | [1] |
Signaling Pathway
This compound primarily targets the CSF-1R signaling pathway. The binding of Macrophage Colony-Stimulating Factor (M-CSF) to its receptor, c-Fms (CSF1R), induces receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival, proliferation, and differentiation. This compound inhibits the initial autophosphorylation of c-Fms, thereby blocking these downstream effects.
Experimental Protocols
Protocol 1: Inhibition of M-CSF-Dependent Cell Growth
This protocol is suitable for assessing the effect of this compound on the proliferation of M-CSF-dependent cell lines, such as the murine myelogenous leukemia cell line M-NFS-60.
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine, and recombinant M-CSF)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed M-NFS-60 cells into a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Culture the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.1 nM to 3000 nM.[1]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for an additional 72 hours.[1]
-
Cell Viability Assessment: Add the cell proliferation assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Protocol 2: Inhibition of c-Fms Phosphorylation in RAW264.7 Cells
This protocol describes how to assess the inhibitory effect of this compound on M-CSF-induced c-Fms phosphorylation in the murine macrophage-like cell line RAW264.7.
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS
-
Serum-free DMEM with 0.1% FCS
-
This compound stock solution (dissolved in DMSO)
-
Recombinant mouse M-CSF
-
Ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Western blotting reagents and equipment
-
Antibodies: anti-phospho-c-Fms, anti-c-Fms, and appropriate secondary antibodies
Procedure:
-
Cell Culture and Serum Starvation: Culture RAW264.7 cells to 70-80% confluency. Twelve hours prior to the experiment, replace the growth medium with serum-free DMEM containing 0.1% FCS.[1]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the serum-free medium. Add the different concentrations of this compound to the cells and incubate for 1 hour at 37°C.[1]
-
M-CSF Stimulation: Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 4 minutes.[1]
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Fms overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total c-Fms as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-c-Fms and total c-Fms. Normalize the phospho-c-Fms signal to the total c-Fms signal to determine the extent of phosphorylation inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ki20227 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki20227 is a potent and selective, orally active inhibitor of the c-Fms tyrosine kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[1][2][3][4] By targeting c-Fms, this compound effectively blocks the signaling pathway of Macrophage Colony-Stimulating Factor (M-CSF), which is crucial for the differentiation, survival, and function of osteoclasts and macrophages.[2][5] This inhibitory action makes this compound a valuable tool for in vivo studies in mouse models of diseases where these cell types play a significant pathological role, such as osteolytic bone diseases, inflammatory conditions like rheumatoid arthritis, and certain cancers.[2][6]
These application notes provide detailed protocols and quantitative data for the in vivo use of this compound in mouse models, based on established research.
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of the c-Fms receptor upon binding of its ligand, M-CSF. This blockade disrupts downstream signaling cascades that are essential for the proliferation and differentiation of myeloid precursor cells into mature osteoclasts and macrophages.
Signaling Pathway Diagram
Caption: M-CSF/c-Fms signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| c-Fms (CSF-1R) | 2[2][3] |
| VEGFR-2 (KDR) | 12[2] |
| c-Kit | 451[2] |
| PDGFRβ | 217[2] |
In Vivo Efficacy of this compound in a Rat Bone Metastasis Model
| Treatment Group | Dose (mg/kg/day, oral) | Duration | Outcome |
| Vehicle Control | - | 20 days | - |
| This compound | 10 | 20 days | No significant effect |
| This compound | 20 | 20 days | Significant suppression of osteolytic lesions |
| This compound | 50 | 20 days | Marked decrease in osteolytic lesion areas[3] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
For in vivo studies, this compound is typically administered as a suspension.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) methyl cellulose in sterile distilled water[5]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Oral gavage needles appropriate for mice
Protocol:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Prepare the 0.5% methyl cellulose vehicle by dissolving methyl cellulose in sterile distilled water.
-
Add the appropriate volume of the vehicle to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the suspension thoroughly to ensure it is homogenous before each administration.
-
The suspension should be prepared fresh daily.
In Vivo Dosing Protocol for a Mouse Model of Bone Metastasis
This protocol is adapted from studies investigating the effect of this compound on osteolytic bone destruction.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are commonly used for xenograft models.
Experimental Workflow:
References
- 1. selleckchem.com [selleckchem.com]
- 2. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Oral Administration of Ki20227
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki20227 is a potent and selective, orally active inhibitor of the c-Fms tyrosine kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[1][2] By targeting c-Fms, this compound effectively disrupts the signaling pathway of Macrophage Colony-Stimulating Factor (M-CSF), a key cytokine involved in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[3] This inhibitory action makes this compound a valuable tool for investigating the roles of these cell types in various pathological conditions, including bone diseases like osteoporosis and bone metastasis, as well as inflammatory diseases and cancer.[3][4][5]
These application notes provide a comprehensive overview of the oral administration protocol for this compound in a preclinical research setting, including its mechanism of action, formulation, and detailed experimental procedures.
Mechanism of Action: Inhibition of the c-Fms Signaling Pathway
This compound exerts its biological effects by competitively binding to the ATP-binding pocket of the c-Fms receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The binding of M-CSF to c-Fms normally triggers receptor dimerization and the phosphorylation of specific tyrosine residues within its cytoplasmic domain. These phosphotyrosine residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for monocytic cell functions.
The primary signaling pathways inhibited by this compound include:
-
PI3K/Akt Pathway: This pathway is critical for cell survival and proliferation.
-
MAPK/ERK Pathway: This pathway is involved in cell differentiation and proliferation.
By blocking these pathways, this compound can effectively suppress the M-CSF-dependent functions of macrophages and osteoclasts.
c-Fms Signaling Pathway Diagram
Caption: Inhibition of M-CSF-mediated c-Fms signaling by this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Fms (CSF-1R) | 2 | [1][2][3] |
| VEGFR-2 (KDR) | 12 | [1][2][3] |
| PDGFRβ | 217 | [2][3] |
| c-Kit | 451 | [2][3] |
Note: The IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity. The low nanomolar IC₅₀ for c-Fms highlights the compound's high potency and selectivity.
Experimental Protocols
1. Preparation of this compound Formulation for Oral Gavage
This protocol is based on formulations commonly used for quinoline-urea derivatives in preclinical studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (in DMSO):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
-
Vehicle Preparation:
-
Prepare the vehicle by mixing PEG300, Tween 80, and ddH₂O (or saline) in the desired ratio. A commonly used vehicle composition is:
-
40% PEG300
-
5% Tween 80
-
55% ddH₂O or saline
-
-
-
Final Formulation Preparation:
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration for dosing.
-
Add the calculated volume of the this compound DMSO stock solution to the prepared vehicle. The final concentration of DMSO in the formulation should be kept low (ideally ≤5%) to minimize potential toxicity.
-
Vortex the final formulation thoroughly to ensure a homogenous suspension or solution.
-
Prepare the formulation fresh on the day of dosing.
-
2. Oral Gavage Administration Protocol in Rodents (Rats)
This protocol provides a standardized procedure for the oral administration of this compound to rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats) with a ball tip to prevent tissue damage.
-
Syringes (1-3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the formulation to be administered.
-
The typical dosing volume for rats is 5-10 mL/kg body weight.
-
-
Restraint:
-
Gently but firmly restrain the rat to immobilize its head and body. The head should be tilted slightly upwards to straighten the path to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw the needle and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound formulation.
-
Administer the solution at a steady pace to avoid regurgitation.
-
-
Post-Administration Monitoring:
-
Carefully withdraw the gavage needle.
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or lethargy.
-
Experimental Workflow
In Vivo Efficacy Study of Orally Administered this compound
This workflow outlines a typical experiment to evaluate the efficacy of this compound in a preclinical model of a disease, such as a tumor model or an arthritis model.
Experimental Workflow Diagram
Caption: A generalized workflow for an in vivo efficacy study of this compound.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. apexbt.com [apexbt.com]
Application Notes and Protocols for Ki20227 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preparation and use of Ki20227, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), for in vivo animal studies. Detailed protocols for formulation, administration, and experimental design are included to guide researchers in pharmacology, oncology, and immunology.
Introduction
This compound is an orally active small molecule inhibitor of the c-Fms tyrosine kinase (CSF1R).[1][2] By targeting CSF1R, this compound effectively blocks the signaling pathways responsible for the proliferation, differentiation, and survival of macrophages and osteoclasts.[3][4] This mechanism of action makes it a valuable tool for investigating the role of these cells in various pathological conditions, including cancer, inflammatory diseases, and bone disorders.[5][6]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of CSF1R. This prevents the autophosphorylation of the receptor upon binding of its ligands, CSF-1 (macrophage colony-stimulating factor) and IL-34, thereby blocking downstream signaling cascades.[3][4]
CSF1R Signaling Pathway Inhibition by this compound
Caption: Inhibition of the CSF1R signaling cascade by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Reference |
| c-Fms (CSF1R) | 2 | [1][2][6][7] |
| KDR (VEGFR2) | 12 | [1][2][6] |
| PDGFRβ | 217 | [1][2][6] |
| c-Kit | 451 | [1][2][6] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Species | Disease Model | Dosage | Administration Route | Key Findings | Reference |
| Nude Rats | Rat | Bone Metastasis (A375 cells) | 50 mg/kg/day | Oral | Suppressed osteoclast accumulation and bone resorption. | [1][6] |
| Ovariectomized Rats | Rat | Osteoporosis | 20 mg/kg/day | Oral | Decreased the number of osteoclast-like cells. | [1][6][8] |
| Mice | Mouse | Collagen-Induced Arthritis | Not Specified | Oral | Inhibited disease progression. | [8] |
| Mice | Mouse | Global Ischemia | 2 mg/g/day | Intragastric | Led to a deficit in microglial density. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
This protocol describes the preparation of this compound for oral gavage in rats or mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Corn oil (alternative vehicle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Aqueous Formulation:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 12 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 5% DMSO and 40% PEG300 of the final volume.[1]
-
Add Tween 80 to the mixture and vortex until clear. A common concentration is 5% Tween 80 of the final volume.[1]
-
Add sterile ddH₂O or saline to reach the final desired volume and concentration. The final solution should be clear.[1]
-
Use Immediately: It is recommended to use the freshly prepared formulation on the same day for optimal results.[2]
Procedure for Oil-Based Formulation:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 12 mg/mL).[1]
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add corn oil to the DMSO solution to achieve the final desired concentration and mix thoroughly. A common ratio is 5% DMSO to 95% corn oil.[1]
-
Use Immediately: This formulation should also be used immediately after preparation.[1]
Protocol 2: Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of this compound.
Animals:
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.
Experimental Design:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing: Administer a single dose of this compound via oral gavage using the prepared formulation. A typical dose might range from 10 to 50 mg/kg.[2]
-
Blood Sampling: Collect blood samples (e.g., 50-100 µL) from the tail vein or retro-orbital sinus at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Sample Analysis: Analyze the plasma concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
Protocol 3: Pharmacodynamic (PD) Study in a Tumor Model
This protocol describes a pharmacodynamic study to assess the in vivo target engagement and efficacy of this compound in a xenograft tumor model.
Animals and Tumor Model:
-
Immunocompromised mice (e.g., nude or SCID) bearing subcutaneous tumors (e.g., A375 human melanoma).
Experimental Design:
-
Tumor Implantation: Inoculate tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups: Vehicle control and this compound-treated (e.g., 50 mg/kg, daily oral gavage).[2]
-
Treatment Period: Administer treatment for a specified period (e.g., 21 days).
-
Tumor Growth Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Endpoints:
-
Tumor Tissue Analysis: At the end of the study, collect tumor tissues. Analyze for downstream markers of CSF1R inhibition (e.g., phosphorylated ERK, phosphorylated AKT) by Western blot or immunohistochemistry.
-
Macrophage Infiltration: Quantify tumor-associated macrophages (TAMs) in tumor sections using immunohistochemistry for macrophage markers (e.g., F4/80 for mice).
-
-
Data Analysis: Compare tumor growth rates and pharmacodynamic markers between the vehicle and this compound-treated groups.
Experimental Workflow Diagram
Caption: A generalized workflow for conducting in vivo studies with this compound.
Conclusion
This compound is a critical research tool for elucidating the roles of CSF1R-dependent cells in health and disease. The protocols and data presented here provide a foundation for the successful design and execution of animal studies involving this potent inhibitor. Careful attention to formulation and experimental design will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Ki20227: A Potent Inhibitor of Osteoclastogenesis
Application Notes and Protocols for Researchers
Introduction
Osteoclasts, the primary bone-resorbing cells, are critical for bone homeostasis and remodeling. However, excessive osteoclast activity contributes to pathological bone loss in diseases such as osteoporosis, rheumatoid arthritis, and bone metastasis. The differentiation and function of osteoclasts are heavily dependent on signaling pathways initiated by macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL).[1][2][3] Ki20227 is a potent and selective inhibitor of the c-Fms tyrosine kinase, the receptor for M-CSF, making it a valuable tool for studying osteoclast biology and a potential therapeutic agent for osteolytic diseases.[4][5][6]
This compound, chemically known as N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N'-[1-(1,3-thiazole-2-yl)ethyl]urea, effectively suppresses osteoclast differentiation and bone resorption by blocking the M-CSF/c-Fms signaling pathway.[4][5] This document provides detailed application notes and protocols for the use of this compound in in vitro osteoclastogenesis assays.
Mechanism of Action
Osteoclastogenesis is a complex process involving the differentiation of monocytic precursor cells into mature, multinucleated osteoclasts. This process is initiated by M-CSF, which binds to its receptor c-Fms on the surface of osteoclast precursors.[1][2][3] This binding event triggers the autophosphorylation of the c-Fms receptor and activates downstream signaling cascades, including the PI3K/Akt and ERK pathways, which are crucial for the proliferation and survival of these precursors.[1] RANKL then binds to its receptor, RANK, on the precursor cells, initiating signaling pathways that lead to the expression of key osteoclastogenic transcription factors like NFATc1, ultimately driving their fusion into mature, bone-resorbing osteoclasts.[1][7][8]
This compound exerts its inhibitory effect by targeting the ATP-binding site of the c-Fms tyrosine kinase, preventing its autophosphorylation and the subsequent downstream signaling events.[4] This blockade of M-CSF signaling inhibits the proliferation and differentiation of osteoclast precursors, thereby reducing the formation of mature osteoclasts.[4][5]
Quantitative Data
The inhibitory activity of this compound has been quantified in various assays, demonstrating its potency and selectivity.
| Parameter | Value (IC50) | Assay System | Reference |
| c-Fms Kinase Activity | 2 nmol/L | Cell-free kinase assay | [5] |
| KDR (VEGFR-2) Kinase Activity | 12 nmol/L | Cell-free kinase assay | [5] |
| c-Kit Kinase Activity | 451 nmol/L | Cell-free kinase assay | [5] |
| PDGFβR Kinase Activity | 217 nmol/L | Cell-free kinase assay | [5] |
| M-CSF-dependent M-NFS-60 Cell Growth | ~14 nmol/L | Cell proliferation assay | [4] |
| Osteoclast-like Cell Formation | ~40 nmol/L | Mouse bone marrow cell culture | [4] |
Experimental Protocols
In Vitro Osteoclastogenesis Assay using Mouse Bone Marrow Cells
This protocol describes the generation of osteoclasts from mouse bone marrow cells and the assessment of the inhibitory effect of this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Bone marrow cells isolated from mice
-
α-MEM (Minimum Essential Medium Alpha)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the bone marrow cells in α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Harvest the adherent BMMs and seed them into 96-well plates at a density of 1 x 10^4 cells/well in α-MEM containing 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL M-CSF, and 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0, 10, 30, 100 nmol/L) to the culture medium. Include a DMSO vehicle control.
-
Incubate the plates for 4-6 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh medium containing M-CSF, RANKL, and this compound every 2 days.
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Stain the cells for TRAP activity using a commercially available kit according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) under a microscope. These are considered osteoclast-like cells.
In Vitro Osteoclastogenesis Assay using RAW264.7 Cells
This protocol outlines the use of the RAW264.7 murine macrophage cell line for osteoclastogenesis assays.
Materials:
-
This compound (dissolved in DMSO)
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well plates
Procedure:
-
Seed RAW264.7 cells into 96-well plates at a density of 5 x 10^3 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[9]
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing 50 ng/mL RANKL.
-
Add this compound at various concentrations (e.g., 0, 10, 30, 100 nmol/L) to the culture medium. Include a DMSO vehicle control.
-
Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5% CO2. Replace the medium with fresh medium containing RANKL and this compound every 2 days.
-
Fix and stain the cells for TRAP activity as described in the previous protocol.
-
Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei).
Visualizations
Caption: Signaling pathways in osteoclastogenesis and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro osteoclastogenesis assay.
References
- 1. Signaling Pathways in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Osteoclasts: New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Osteoclasts: What Do They Do and How Do They Do It? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of Osteoclast Formation by RANKL Requires Interferon Regulatory Factor-4 and Is Inhibited by Simvastatin in a Mouse Model of Bone Loss | PLOS One [journals.plos.org]
- 9. scielo.isciii.es [scielo.isciii.es]
Application Notes and Protocols: Ki20227 in Bone Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ki20227 is a potent and selective inhibitor of the c-Fms tyrosine kinase, also known as the macrophage colony-stimulating factor receptor (M-CSFR or CSF1R).[1][2][3] In the context of bone cancer, particularly in models of osteolytic bone metastasis, this compound has demonstrated significant therapeutic potential by targeting the critical role of osteoclasts in bone destruction.[1][4] Osteoclasts, the primary bone-resorbing cells, are dependent on M-CSF signaling for their differentiation, survival, and function.[1][5] By inhibiting c-Fms, this compound effectively suppresses osteoclastogenesis and bone resorption, thereby mitigating the devastating effects of bone metastases.[1][3] These application notes provide a comprehensive overview of the use of this compound in bone cancer models, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Fms (CSF1R) | - | Kinase Assay | 2 | [1][2][3] |
| KDR (VEGFR2) | - | Kinase Assay | 12 | [1][2][3] |
| c-Kit | - | Kinase Assay | 451 | [1][2][3] |
| PDGFRβ | - | Kinase Assay | 217 | [1][2][3] |
| M-CSF-dependent cell growth | M-NFS-60 | Cell Viability | ~14 | [5] |
| VEGF-dependent cell growth | HUVEC | Cell Viability | ~500 | [5] |
| M-CSF-independent cell growth | A375 | Cell Viability | >3000 | [1] |
| Osteoclast-like cell formation | Mouse Bone Marrow Cells | TRAP Staining | Dose-dependent inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in a Bone Metastasis Model
| Animal Model | Tumor Cell Line | Treatment | Dosing | Outcome | Reference |
| Nude Rats | A375 human melanoma (intracardiac injection) | This compound | Oral administration | Suppressed osteoclast-like cell accumulation and bone resorption | [1][3] |
| Ovariectomized (ovx) Rats | - | This compound | Oral administration | Decreased number of TRAP-positive osteoclast-like cells on bone surfaces | [1][3] |
Signaling Pathway
The primary mechanism of action of this compound in the context of bone cancer is the inhibition of the M-CSF/c-Fms signaling pathway in osteoclast precursors. This pathway is essential for the differentiation and survival of osteoclasts.
Caption: M-CSF/c-Fms signaling pathway inhibited by this compound.
Experimental Protocols
In Vitro Assays
1. Cell Viability Assay (M-CSF-dependent Proliferation)
This protocol is designed to assess the inhibitory effect of this compound on the proliferation of M-CSF-dependent cells, such as the M-NFS-60 cell line.
-
Materials:
-
M-NFS-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
This compound (dissolved in DMSO)
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
-
DMSO
-
Plate reader
-
-
Procedure:
-
Seed M-NFS-60 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium containing an optimal concentration of M-CSF (e.g., 10 ng/mL).
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the in vitro cell viability assay.
2. Osteoclast Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) or a suitable cell line like RAW264.7.
-
Materials:
-
Mouse bone marrow cells or RAW264.7 cells
-
α-MEM (Minimum Essential Medium Eagle - Alpha Modification) with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound (dissolved in DMSO)
-
48-well plates
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Microscope
-
-
Procedure:
-
For BMMs: Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and M-CSF (e.g., 30 ng/mL) for 3 days to generate BMMs.
-
For RAW264.7: Seed RAW264.7 cells directly into 48-well plates.
-
Seed BMMs or RAW264.7 cells into 48-well plates at a density of 1 x 10⁴ cells/well.
-
Induce osteoclast differentiation by adding M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to the culture medium.
-
Simultaneously, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 5-7 days, replacing the medium with fresh cytokines and this compound every 2-3 days.
-
After the incubation period, fix the cells with 10% formalin for 10 minutes.
-
Stain for TRAP activity according to the manufacturer's instructions. TRAP-positive multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
Count the number of TRAP-positive multinucleated cells per well under a microscope.
-
References
- 1. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4.3. Tartrate-Resistant Acid Phosphatase (TRAP) Staining Assay [bio-protocol.org]
Application Notes: Ki20227 for Microglia Depletion
Introduction
Microglia, the resident immune cells of the central nervous system (CNS), are critically dependent on signaling through the Colony-Stimulating Factor 1 Receptor (CSF1R) for their survival, proliferation, and differentiation.[1][2] Ki20227 is an orally active and highly selective tyrosine kinase inhibitor of CSF1R (also known as c-Fms).[3][4] By potently and specifically targeting CSF1R, this compound effectively blocks the downstream signaling pathways necessary for microglial survival, leading to their depletion.[2][5] This makes this compound a valuable pharmacological tool for researchers studying the diverse roles of microglia in CNS health and disease, including neuroinflammation, neurodegeneration, and ischemic injury.[5][6]
Mechanism of Action
The survival of microglia is maintained by signals from two primary ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), which bind to and activate CSF1R.[2] This activation leads to the autophosphorylation of the intracellular tyrosine kinase domain, initiating downstream cascades such as PI3K/Akt and MAPK/ERK that promote cell survival and proliferation.[2][7] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing this phosphorylation.[5] The interruption of this essential survival signal results in the rapid elimination of microglia from the CNS.
Quantitative Data
The efficacy and selectivity of this compound are demonstrated by its low nanomolar IC50 value for CSF1R and its selectivity over other related kinases. In vivo studies have established effective dosing regimens for achieving significant microglia depletion in animal models.
Table 1: Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
|---|---|---|
| c-Fms (CSF1R) | 2 | [3][4][8] |
| VEGFR-2 (KDR) | 12 | [3][4] |
| PDGFRβ | 217 | [3][4] |
| c-Kit | 451 | [3][4] |
| Flt-3, c-Src, EGFR | >1,000 |[8] |
Table 2: In Vivo Microglia Depletion Parameters with this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference(s) |
|---|---|---|---|---|---|
| Wild-type Mice | 20 mg/kg/day | Oral | 14 days | Significant reduction in microglia number in the cortex.[9] | [9] |
| Ischemic Stroke Mice | Not specified | Oral | 3 days post-ischemia | Microglia density decreased from 294.3/mm² to 204.6/mm².[5] | [5] |
| Global Ischemia Mice | Not specified | Oral | 1-3 days post-ischemia | Significant reduction in microglial density.[10] | [10] |
| Focal Cerebral Ischemia Mice | 3 mg/g | Oral | 3 successive days | Blocked microglial proliferation. |[6] |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: In Vivo Microglia Depletion in Mice via Oral Administration
This protocol describes the oral administration of this compound to deplete microglia in mice, based on established methodologies.[9]
Materials:
-
This compound powder
-
Vehicle (e.g., Phosphate-Buffered Saline (PBS), 0.5% methylcellulose)
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (20-22 gauge, curved)
-
1 mL syringes
-
Analytical balance and weighing paper
-
Microcentrifuge tubes
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Preparation of this compound Suspension:
-
On each day of dosing, weigh the appropriate amount of this compound powder to achieve the target dose (e.g., 20 mg/kg).
-
For a 25g mouse at 20 mg/kg, the dose is 0.5 mg. To administer a volume of 100 µL (0.1 mL), the concentration should be 5 mg/mL.
-
Suspend the weighed this compound powder in the chosen vehicle. Vortex thoroughly to ensure a homogenous suspension.
-
-
Administration:
-
Weigh each mouse to calculate the precise volume of suspension to administer.
-
Gently restrain the mouse and administer the this compound suspension via oral gavage.
-
Administer the vehicle alone to the control group of mice.
-
-
Dosing Schedule: Continue daily administration for the desired duration (e.g., 14 consecutive days) to achieve and maintain microglia depletion.[9]
-
Monitoring: Monitor the animals daily for any adverse effects, including changes in weight, behavior, or general health.
Protocol 2: Verification of Microglia Depletion by Immunohistochemistry (IHC)
This protocol allows for the visualization and quantification of remaining microglia in brain sections following this compound treatment.[2][9]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Primary antibody: Rabbit or Goat anti-Iba1
-
Secondary antibody: Fluorescently-labeled anti-rabbit/goat IgG
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Cryostat and microscope slides
-
Fluorescence or confocal microscope
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose solution at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
-
Sectioning: Cut coronal or sagittal sections (e.g., 30-40 µm thick) using a cryostat and mount them on slides.
-
Staining:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1-2 hours at room temperature.
-
Incubate sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash sections three times in PBS.
-
Incubate with the appropriate fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS.
-
Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Mount coverslips using an anti-fade mounting medium.
-
Visualize the stained sections using a fluorescence or confocal microscope.
-
Quantify the number of Iba1-positive cells in defined regions of interest to determine the efficiency of microglia depletion compared to vehicle-treated controls.
-
Protocol 3: Verification of Microglia Depletion by Flow Cytometry
This protocol provides a quantitative method to assess microglia populations from brain tissue.[2]
Materials:
-
Enzymatic digestion solution (e.g., Accutase or a papain-based neural dissociation kit)
-
30% Percoll solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fc block (e.g., anti-CD16/32)
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-CD45
-
Viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Anesthetize the mouse and perfuse with ice-cold PBS to remove blood from the brain vasculature.
-
Dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Mechanically mince the tissue and then enzymatically digest it according to the manufacturer's protocol to obtain a single-cell suspension.
-
-
Myelin Removal:
-
Resuspend the cell pellet in 30% Percoll and centrifuge to separate microglia from myelin debris. The microglia will be in the pellet.
-
Wash the cell pellet with FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer and count them.
-
Block Fc receptors with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail (e.g., CD11b-PE, CD45-FITC) and incubate for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells. From this population, identify microglia as the CD11b-positive, CD45-intermediate (CD11b+/CD45int) population.
-
Quantify the percentage and absolute number of microglia to evaluate depletion efficacy.
-
References
- 1. What microglia depletion approaches tell us about the role of microglia on synaptic function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Pharmacological Targeting of CSF1R Inhibits Microglial Proliferation and Aggravates the Progression of Cerebral Ischemic Pathology [frontiersin.org]
- 6. This compound aggravates apoptosis, inflammatory response, and oxidative stress after focal cerebral ischemia injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases [frontiersin.org]
- 8. This compound |CAS:623142-96-1 Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. e-century.us [e-century.us]
Application Note: Western Blot Protocol for Phosphorylated c-Fms (p-c-Fms) Analysis Following Ki20227 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The colony-stimulating factor 1 receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of myeloid cells.[1] Upon binding its ligand, macrophage colony-stimulating factor (M-CSF), c-Fms dimerizes and autophosphorylates on several tyrosine residues, initiating downstream signaling cascades.[2][3][4] This signaling is integral to the function of macrophages and osteoclasts.[1][2]
Ki20227 is a potent and selective inhibitor of c-Fms tyrosine kinase.[5][6][7][8] It competitively binds to the ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[6] This application note provides a detailed protocol for performing a Western blot to detect the phosphorylation status of c-Fms in response to treatment with this compound. This method is essential for evaluating the efficacy and mechanism of action of this compound and other potential c-Fms inhibitors.
Signaling Pathway and Experimental Workflow
c-Fms Signaling Pathway and Inhibition by this compound
M-CSF binding to the c-Fms receptor induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[3] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, leading to the activation of downstream pathways such as the ERK/MAPK and PI3K/Akt pathways, which are critical for cell survival, proliferation, and differentiation.[4][9] this compound inhibits this initial phosphorylation step, thereby blocking all subsequent downstream signaling.
Caption: c-Fms signaling pathway and inhibition by this compound.
Western Blot Experimental Workflow
The Western blot protocol involves several key stages, starting from cell treatment and lysis, followed by protein separation and transfer, and concluding with immunodetection of the target protein.
References
- 1. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 2. homepages.ucl.ac.uk [homepages.ucl.ac.uk]
- 3. ovid.com [ovid.com]
- 4. JCI - c-Fms and the αvβ3 integrin collaborate during osteoclast differentiation [jci.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. c-Fms signaling mediates neurofibromatosis Type-1 osteoclast gain-in-functions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ki20227 solubility in DMSO and PBS
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and use of the c-Fms tyrosine kinase inhibitor, Ki20227.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, but has very poor solubility in aqueous solutions like PBS.
Q2: I am having trouble dissolving this compound in DMSO. What could be the issue?
A2: Several factors can affect the dissolution of this compound in DMSO:
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly reduce the solubility of this compound. Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Temperature: Gently warming the solution to 37°C can aid in dissolution.
-
Sonication: Using an ultrasonic bath can help to break up any clumps of powder and facilitate dissolution.
Q3: Can I dissolve this compound directly in cell culture media or PBS?
A3: No, this compound is poorly soluble in aqueous solutions. Direct dissolution in cell culture media or PBS will likely result in precipitation of the compound. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute this stock solution into your aqueous medium to the final desired concentration.
Q4: My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. How can I prevent this?
A4: To prevent precipitation upon dilution, it is best to perform serial dilutions. First, make intermediate dilutions of your concentrated DMSO stock in DMSO. Then, add the final, most dilute DMSO solution to your aqueous buffer or media. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Solubility Data
The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes reported solubility data.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 2 - 96 | ~4 - 200 | Solubility is highly dependent on the purity and water content of the DMSO. Use of fresh, anhydrous DMSO and sonication is recommended for higher concentrations.[1][2][3][4] |
| PBS (pH 7.2) | < 1 (in water) | - | This compound is practically insoluble in aqueous buffers. A 1:3 DMSO:PBS solution has a reported solubility of 0.25 mg/ml. |
| Ethanol | ~3 - 8.6 | ~6 - 18 | Warming and sonication may be required.[3][5] |
Molecular Weight of this compound: 480.54 g/mol
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure: a. Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of a 10 mM stock, you will need 0.0048054 g or 4.81 mg of this compound. b. Weigh out the calculated amount of this compound powder and place it in a sterile vial. c. Add the desired volume of anhydrous DMSO to the vial. d. Vortex the solution thoroughly. If the compound does not fully dissolve, you can sonicate the vial for a few minutes or gently warm it at 37°C. e. Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C. Stored properly, the stock solution in DMSO should be stable for several months.[6]
Preparation of Working Solutions for Cell-Based Assays
-
Procedure: a. Thaw an aliquot of your 10 mM this compound DMSO stock solution at room temperature. b. Perform serial dilutions of the stock solution in DMSO to get closer to your final desired concentration. c. Further dilute the intermediate DMSO solutions into your cell culture medium to achieve the final desired treatment concentrations. d. Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that is non-toxic to your cells (typically ≤ 0.5%).
Mechanism of Action: c-Fms Signaling Pathway
This compound is a potent and selective inhibitor of the c-Fms tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). The binding of its ligand, CSF-1, to c-Fms induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes and macrophages. This compound inhibits this signaling by blocking the ATP-binding site of the c-Fms kinase domain.
References
Ki20227 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of the c-Fms kinase inhibitor, Ki20227.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the c-Fms tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). It also shows inhibitory activity against other kinases at higher concentrations, such as VEGFR-2, PDGFRβ, and c-Kit.[1][2]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: The recommended solvent for preparing a this compound stock solution is dimethyl sulfoxide (DMSO).[3] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for longer periods (up to one year).
Q4: I am observing lower than expected potency in my cell-based assays. What could be the issue?
A4: Several factors could contribute to lower than expected potency. See the Troubleshooting section below for a detailed guide.
Data Presentation
This compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 2 - 96 | ~4 - 200 | Solubility can vary between suppliers. Use of fresh, anhydrous DMSO is recommended.[3] |
| Ethanol | ~3 - 8.6 | ~6 - 18 | May require warming and sonication to fully dissolve.[3] |
| Water | <1 | Insoluble | Not a suitable solvent. |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 | 0.52 | For preparing working solutions. |
This compound Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 3 years | |
| Stock Solution (in DMSO) | -20°C | ~1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | ~1 year | Recommended for long-term storage of solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 208.1 µL of DMSO to 1 mg of this compound, assuming a molecular weight of 480.54 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Inhibition of c-Fms Phosphorylation in RAW264.7 Cells
Materials:
-
RAW264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
Recombinant mouse M-CSF
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibodies: anti-phospho-c-Fms (Tyr723), anti-c-Fms
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 50 ng/mL of recombinant mouse M-CSF for 5-10 minutes.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-c-Fms primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-c-Fms antibody to determine the total c-Fms levels.
Mandatory Visualizations
References
Ki20227 stability in cell culture media
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the c-Fms tyrosine kinase inhibitor, Ki20227. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, with a focus on its stability and use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the c-Fms tyrosine kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By binding to the ATP pocket of the kinase domain, this compound blocks the autophosphorylation and activation of CSF-1R induced by its ligand, M-CSF. This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial for the proliferation, differentiation, and survival of macrophages and osteoclasts.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (DMSO).[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Under these conditions, the stock solution is generally stable for at least one month at -20°C and up to a year at -80°C.[4]
Q3: What is the stability of this compound in cell culture media?
A3: There is limited published data specifically quantifying the half-life of this compound in common cell culture media such as DMEM or RPMI-1640 under standard culture conditions (37°C, 5% CO₂). Small molecule stability in media can be influenced by factors like pH, temperature, serum components (enzymatic degradation), and light exposure.[6][7] While some studies have reported successful cell treatments for up to 72 hours, this does not guarantee the compound's stability over this entire period.[4] For long-term experiments, it is advisable to either replenish the media with fresh this compound periodically (e.g., every 24-48 hours) or to perform a stability study in your specific experimental setup. A detailed protocol for assessing stability is provided below.
Q4: I am observing inconsistent IC50 values for this compound in my cell-based assays. What could be the cause?
A4: Inconsistent IC50 values for kinase inhibitors can arise from several factors:
-
Compound Instability: As mentioned, this compound may degrade in your culture medium over the course of the assay.
-
Cellular Factors: Variations in cell density, passage number, and metabolic activity can all influence the apparent potency of an inhibitor.[8]
-
ATP Concentration: The intracellular concentration of ATP can compete with ATP-competitive inhibitors like this compound, affecting their efficacy. In vitro kinase assays often use lower ATP concentrations than those found in cells, which can lead to discrepancies between biochemical and cellular IC50 values.[8][9]
-
Solubility Issues: If the final concentration of this compound in the culture medium exceeds its aqueous solubility, it may precipitate, leading to a lower effective concentration. Ensure the final DMSO concentration is kept low (typically <0.5%) to maintain solubility.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Bioactivity of this compound
This is a common challenge that can often be traced back to the stability and handling of the compound.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in cell culture medium. | 1. Replenish Media: For experiments longer than 24 hours, consider replacing the medium with freshly prepared this compound-containing medium every 24 hours. 2. Perform a Stability Study: Use the protocol provided below to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions. 3. Minimize Light Exposure: Protect this compound-containing media from light during incubation and handling. |
| Improper Storage of Stock Solution. | 1. Check Storage Conditions: Ensure your DMSO stock solution is stored at -20°C or -80°C. 2. Avoid Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials to prevent degradation from repeated temperature changes.[4] |
| Precipitation of this compound in Culture Medium. | 1. Ensure Complete Solubilization: When diluting the DMSO stock into your aqueous cell culture medium, ensure thorough mixing. A step-wise dilution into a smaller volume of medium before adding to the final culture volume can be beneficial. 2. Control Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally ≤ 0.1%) to avoid both solvent-induced artifacts and compound precipitation. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Degradation Rates. | 1. Standardize Incubation Times: Ensure that all plates and wells are treated and harvested with consistent timing. 2. Maintain Consistent Environmental Conditions: Ensure uniform temperature and CO₂ levels across all plates in the incubator. |
| Edge Effects in Multi-well Plates. | 1. Avoid Outer Wells: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth. If possible, fill the outer wells with sterile PBS or medium without cells and do not use them for data collection.[10] |
| Pipetting Inaccuracies. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Prepare Master Mixes: For treating multiple wells with the same condition, prepare a master mix of the this compound-containing medium to ensure a uniform concentration is added to each well.[10] |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 480.54 g/mol | [5][11] |
| Solubility in DMSO | ≥ 96 mg/mL (~200 mM) | [4] |
| Solubility in Water | < 1 mg/mL | [4] |
| Powder Storage | -20°C for up to 3 years | [4] |
| Stock Solution Storage (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [4] |
Table 2: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-Fms (CSF-1R) | 2 | [4][12] |
| VEGFR-2 (KDR) | 12 | [4][12] |
| PDGFRβ | 217 | [4][12] |
| c-Kit | 451 | [4][12] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media via HPLC
This protocol provides a framework for quantifying the concentration of this compound in your specific cell culture medium over time under standard cell culture conditions.
Objective: To determine the half-life of this compound in a chosen cell culture medium at 37°C and 5% CO₂.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium of choice (e.g., DMEM + 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (optional, as a mobile phase modifier)
Procedure:
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Spike the this compound stock solution into your complete cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%). Prepare enough volume for all time points.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 sample should be processed immediately.
-
-
Sample Collection and Preparation:
-
At each designated time point, remove one aliquot from the incubator.
-
To precipitate proteins that can interfere with HPLC analysis, add 3 volumes of ice-cold acetonitrile to your sample (e.g., 300 µL of acetonitrile for 100 µL of medium).
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube and evaporate the acetonitrile using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried sample in a known volume of the initial mobile phase (e.g., 100 µL) and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid in each to improve peak shape). A starting point could be a linear gradient from 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan or based on its chemical structure, likely in the 250-350 nm range).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by preparing serial dilutions of this compound in the culture medium, processing them as described above (without incubation), and running them on the HPLC.
-
Plot the peak area of the this compound standard against its concentration to create a calibration curve.
-
For your incubated samples, determine the concentration of this compound at each time point by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time and calculate the half-life (t½) of the compound in your cell culture medium.
-
Visualizations
References
- 1. bio-techne.com [bio-techne.com]
- 2. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound ≥98% (HPLC) | 623142-96-1 [sigmaaldrich.com]
- 6. Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. Ki-20227 | C24H24N4O5S | CID 9869779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting Ki20227 Precipitation in Media
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering precipitation issues with the c-Fms tyrosine kinase inhibitor, Ki20227, in experimental media.
Troubleshooting Guide
Precipitation of this compound in your experimental media can manifest as visible particulates, cloudiness, or a film in the culture vessel. This can lead to inaccurate dosing and potential cellular toxicity. This guide offers a systematic approach to resolving these solubility challenges.
Immediate Troubleshooting Steps
-
Visual Inspection: Carefully examine your media preparation at each step. Note at which point precipitation occurs (e.g., upon dilution into final media, after incubation).
-
Solvent Concentration Check: Ensure the final concentration of the solvent (typically DMSO) in your cell culture medium is at a non-toxic level, generally ≤ 0.1%.
-
Temperature Equilibration: Pre-warm all components (media, supplements, and the this compound intermediate dilution) to 37°C before mixing. Adding a cold, concentrated stock solution to warm media can cause the compound to precipitate.
Workflow for Preventing Precipitation
If initial troubleshooting does not resolve the issue, follow this workflow to optimize the preparation of your this compound working solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally active inhibitor of the c-Fms tyrosine kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R).[1][2] By inhibiting c-Fms, this compound blocks the signaling pathways initiated by its ligands, Macrophage Colony-Stimulating Factor (M-CSF) and IL-34.[1] This primarily affects the proliferation, differentiation, and survival of macrophages and their precursors.[3] this compound has shown to suppress osteoclast differentiation and osteolytic bone destruction in preclinical models.[2][3]
Q2: What are the primary causes of this compound precipitation in cell culture media?
The precipitation of this compound is most commonly due to its low aqueous solubility.[2] Key contributing factors include:
-
High Final Concentration: The desired experimental concentration of this compound may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound directly into the full volume of aqueous media can cause the compound to "crash out" of solution as the solvent polarity changes abruptly.
-
Low Temperature: Introducing a cold stock solution into warmer media can decrease the solubility of the compound.
-
Media Components: Interactions with salts, pH shifts, or low protein content (in serum-free or low-serum media) can influence the solubility of this compound.[4]
Q3: How does the c-Fms/CSF-1R signaling pathway function?
Upon binding of its ligands (M-CSF or IL-34), the c-Fms receptor dimerizes, leading to autophosphorylation of tyrosine residues in its intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, activating key downstream pathways that regulate cell survival, proliferation, and differentiation.
Q4: What are the recommended concentrations for this compound in cell culture?
The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. In vitro studies have used a range of concentrations from 0.1 nM to 3000 nM.[2] For example, this compound has been shown to inhibit the M-CSF-dependent growth of M-NFS-60 cells with an IC50 of 14 nM.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Data and Protocols
Solubility of this compound
| Solvent | Maximum Concentration | Notes |
| DMSO | 96 mg/mL (~199.77 mM)[2] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] |
| Ethanol | 3 mg/mL[2] | |
| Water | < 1 mg/mL[2] | Very poorly soluble in aqueous solutions. |
| DMF | 12.5 mg/mL | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 480.54 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Stored properly, the DMSO stock solution should be stable for at least one year.[2]
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
This protocol is designed to minimize the risk of precipitation by avoiding "solvent shock."
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Pre-warmed (37°C) serum-free cell culture medium (optional, for intermediate dilution)
-
Sterile conical or microcentrifuge tubes
Procedure (for a final concentration of 10 µM in 10 mL of media):
-
Intermediate Dilution (Recommended):
-
In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed serum-free or complete medium.
-
Gently vortex or pipette to mix. This creates a 100 µM intermediate solution.
-
-
Final Dilution:
-
Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Crucially, add the intermediate solution dropwise to the final volume of media while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Final Inspection:
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
By following these troubleshooting steps and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Optimizing Ki20227 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Ki20227 for in vivo studies. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process with this compound.
1. Formulation and Administration
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Q: How should I prepare this compound for oral administration in mice?
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A: this compound is poorly soluble in water. For in vivo studies, it is typically administered as a suspension. A common and effective method is to suspend this compound in a vehicle of 0.5% methyl cellulose in distilled water.[1] Alternative formulations using a mix of DMSO, PEG300, Tween 80, and water, or DMSO and corn oil have also been reported.[2] It is crucial to ensure the suspension is homogenous before each administration.
-
-
Q: My this compound formulation appears to have precipitated. What should I do?
-
A: If precipitation occurs, especially with formulations containing DMSO, gentle heating and/or sonication can help redissolve the compound.[3] However, for optimal results, it is highly recommended to prepare the working solution fresh on the same day of use.[3] Stock solutions in DMSO can be stored at -20°C for about a month or -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[2]
-
-
Q: What is the recommended route of administration for this compound in vivo?
2. Dosage and Efficacy
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Q: What is a typical starting dose for this compound in a mouse model?
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Q: I am not observing the expected therapeutic effect with this compound. What could be the issue?
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A: Several factors could contribute to a lack of efficacy:
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Inadequate Dosage: The optimal dose can be model-dependent. Consider performing a dose-response study to determine the most effective dose for your specific experimental setup.
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Formulation Issues: Ensure the compound is properly suspended or dissolved and administered consistently. Inconsistent formulation can lead to variable dosing.
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Target Expression: Confirm that the target cells in your model express sufficient levels of c-Fms (CSF1R). This compound's efficacy is dependent on the M-CSF/c-Fms signaling pathway.[4]
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Disease Model Characteristics: The therapeutic window and response to CSF1R inhibition can vary significantly between different disease models.[5]
-
-
-
Q: How often should I administer this compound?
3. Specificity and Off-Target Effects
-
Q: How selective is this compound?
-
A: this compound is a highly selective inhibitor of c-Fms (CSF1R) with an IC50 of 2 nM.[4][6] It does exhibit some activity against other kinases at higher concentrations, such as VEGFR2 (KDR), c-Kit, and PDGFRβ.[4][6] It is important to consider these potential off-target effects when interpreting results, especially at higher doses.
-
-
Q: What are the potential off-target effects of this compound in vivo?
-
A: While specific in vivo toxicity studies for this compound are not extensively published, its inhibition of other kinases like VEGFR2 could potentially lead to effects on angiogenesis.[4] Researchers should monitor for any unexpected physiological or behavioral changes in the animals and consider these in the context of the inhibitor's known kinase profile.
-
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference(s) |
| c-Fms (CSF1R) | 2 | [4][6] |
| VEGFR2 (KDR) | 12 | [4][6] |
| PDGFRβ | 217 | [4][6] |
| c-Kit | 451 | [4][6] |
Table 2: Summary of Effective In Vivo Dosages of this compound
| Animal Model | Dosing Range (Oral) | Outcome | Reference(s) |
| Rat Bone Metastasis Model (A375 cells) | 20 mg/kg/day | Suppressed osteoclast accumulation and bone resorption | [2] |
| Ovariectomized (ovx) Rats | Not specified | Decreased number of osteoclast-like cells | [4] |
| Mouse Collagen-Induced Arthritis (CIA) | 10-50 mg/kg/day | Prevented inflammatory cell infiltration and bone destruction | [3] |
Experimental Protocols
Below are detailed methodologies for key in vivo experiments cited in the literature.
Protocol 1: In Vivo Bone Metastasis Model in Nude Rats
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Cell Line: A375 human melanoma cells.
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Animal Model: Athymic nude rats.
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Tumor Cell Inoculation:
-
Culture A375 cells to 80-90% confluency.
-
Harvest and resuspend cells in a sterile, serum-free medium.
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Inject the cell suspension into the left cardiac ventricle of anesthetized rats.
-
-
This compound Administration:
-
Prepare a suspension of this compound in 0.5% methyl cellulose in distilled water.
-
Beginning the day after tumor cell injection, administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 20 mg/kg).
-
-
Endpoint Analysis:
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Monitor animal health and body weight regularly.
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After a set period (e.g., 21 days), euthanize the animals.
-
Analyze osteolytic lesions using radiography (X-ray) of the long bones and jaw.
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Perform histological analysis of bone sections to quantify osteoclast numbers (e.g., tartrate-resistant acid phosphatase staining).
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
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Animal Model: DBA/1J mice (or other susceptible strains).
-
Induction of Arthritis:
-
Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA).
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Administer the primary immunization via intradermal injection at the base of the tail.
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After 21 days, provide a booster immunization with type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Administration:
-
Prepare this compound suspension as described in Protocol 1.
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Initiate daily oral gavage of this compound or vehicle control at the onset of arthritic symptoms or prophylactically before the booster immunization.
-
-
Assessment of Arthritis:
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Visually score the severity of arthritis in each paw daily based on a standardized scale (e.g., 0-4 for swelling and erythema).
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Measure paw thickness using calipers.
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At the end of the study, perform histological analysis of the joints to assess inflammation and bone erosion.
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Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate key concepts related to this compound's mechanism of action and its application in vivo.
References
- 1. Challenges and prospects of CSF1R targeting for advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and prospects of CSF1R targeting for advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
Ki20227 Cytotoxicity Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing cytotoxicity assays using the c-Fms tyrosine kinase inhibitor, Ki20227. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and highly selective inhibitor of the c-Fms tyrosine kinase (also known as CSF-1R).[1][2][3] It functions by blocking the phosphorylation of c-Fms, which is crucial for the survival, proliferation, and differentiation of macrophages and osteoclasts.[2][4] this compound has been shown to suppress osteoclast differentiation and osteolytic bone destruction.[2]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target kinase and the cell line being used. In cell-free assays, the IC50 values are approximately:
In cell-based assays, for example, this compound inhibits the M-CSF-dependent growth of M-NFS-60 cells with an IC50 of 14 nM.[4]
Q3: What is the recommended concentration range and incubation time for a this compound cytotoxicity assay?
The optimal concentration range and incubation time are cell-line dependent. However, a common starting point is a concentration range of 0.1 nM to 3,000 nM for an incubation period of 72 hours.[1] For M-NFS-60 and HUVEC cells, significant growth suppression has been observed at 100 nM and 1,000 nM, respectively, after 72 hours.[2]
Q4: How should I prepare the this compound stock solution?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[1] For example, a stock solution can be prepared at 12.5 mg/ml in DMSO.[4] It is important to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound.[1] For final dilutions in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
Detailed Methodology: MTT Cytotoxicity Assay with this compound
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on adherent cells.
Materials:
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This compound
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Target cell line (e.g., M-NFS-60, RAW264.7)
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Complete cell culture medium
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS)
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DMSO (for solubilizing formazan)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A common concentration range to test is 0.1 nM to 3,000 nM.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[1]
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
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Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (c-Fms) | 2 nM | Cell-free assay | [1][2] |
| This compound IC50 (VEGFR-2) | 12 nM | Cell-free assay | [1][2] |
| This compound IC50 (PDGFRβ) | 217 nM | Cell-free assay | [1][2] |
| This compound IC50 (c-Kit) | 451 nM | Cell-free assay | [1][2] |
| This compound IC50 (Cell Growth) | 14 nM | M-NFS-60 | [4] |
| Recommended Concentration Range | 0.1 - 3,000 nM | M-NFS-60, HUVEC, A375 | [1] |
| Recommended Incubation Time | 72 hours | M-NFS-60, HUVEC, A375 | [1] |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
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Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the 96-well plate, as they are more prone to evaporation (the "edge effect").[5]
Issue 2: Low signal or no dose-dependent response.
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Possible Cause: The chosen cell line may be insensitive to this compound, the drug concentration may be too low, or the incubation time is too short. Cell density could also be too low.
-
Solution: Confirm that your cell line expresses the c-Fms receptor. If so, try a broader range of this compound concentrations and consider extending the incubation period. Optimize the initial cell seeding density to ensure a sufficient number of cells are present at the end of the assay.[6]
Issue 3: High background in control wells.
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Possible Cause: Contamination of the cell culture or reagents. The MTT reagent itself can be toxic to some cells, especially during long exposures.[5] The cell culture medium may also have high background absorbance.[6]
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Solution: Ensure aseptic techniques are followed to prevent contamination. Test different MTT incubation times to find the optimal window that provides a good signal without causing toxicity. Test the absorbance of the medium alone to determine its contribution to the background.
Issue 4: Unexpected cytotoxicity in vehicle control wells.
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Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Solution: Ensure the final concentration of DMSO in the culture medium is below a non-toxic level, typically 0.1% or lower. Perform a vehicle toxicity test to determine the maximum tolerable concentration for your specific cell line.
Visualizations
Caption: Mechanism of action of this compound.
Caption: MTT cytotoxicity assay workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ki-20227 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
How to dissolve Ki20227 for animal gavage
This technical support resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and administration of Ki20227 for animal gavage studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is advised to use fresh, anhydrous DMSO as the compound is hygroscopic, and moisture can affect its solubility.[1][4]
Q2: I am observing precipitation when preparing my this compound formulation for gavage. What could be the cause?
A2: Precipitation can occur for several reasons. Ensure your DMSO stock solution is fully dissolved before adding it to the final vehicle. Using ultrasonic agitation can aid in complete dissolution.[1] Also, the final concentration of DMSO in the aqueous vehicle should be kept low to prevent the compound from crashing out of solution. If you are using a multi-component vehicle system (e.g., DMSO, PEG300, Tween80, water), ensure the components are added in the correct order and mixed thoroughly at each step.
Q3: What is a suitable vehicle for oral gavage of this compound in animal models?
A3: A common and effective vehicle for oral gavage of this compound involves a multi-component system to maintain solubility and bioavailability. One such formulation consists of DMSO, PEG300, Tween80, and water.[4] Another option is to dilute a DMSO stock solution in corn oil.[4] The choice of vehicle may depend on the specific experimental requirements and animal model.
Q4: What is the maximum recommended concentration of DMSO in the final gavage solution?
A4: While specific toxicity data for this compound formulations are not detailed in the search results, it is a general best practice in animal studies to minimize the concentration of DMSO. High concentrations of DMSO can have pharmacological effects and may cause local irritation. Typically, the final DMSO concentration is kept below 10%, and often as low as 1-5%, in the final administered volume.
Q5: How should this compound be stored?
A5: this compound powder should be stored at +4°C or between 2-8°C.[2][3] Stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage to prevent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in DMSO | - Poor quality or old DMSO.- Compound has degraded.- Insufficient agitation. | - Use fresh, high-purity, anhydrous DMSO.[1][4]- Ensure the compound has been stored correctly.- Use an ultrasonic bath to aid dissolution.[1] |
| Precipitation in final gavage solution | - Final DMSO concentration is too high.- Improper mixing of vehicle components.- Solution prepared too far in advance. | - Decrease the final concentration of DMSO.- Add vehicle components sequentially and ensure complete mixing at each step.- Prepare the final gavage solution fresh immediately before administration.[4] |
| Animal shows signs of distress after gavage | - Vehicle toxicity (e.g., high DMSO concentration).- Improper gavage technique.- High dose of the compound. | - Reduce the concentration of DMSO in the vehicle.- Ensure personnel are properly trained in oral gavage techniques.[5][6]- Review the dosage and consider a dose-response study. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Instability of the formulation.- Inaccurate dosing. | - Visually inspect the solution for any particulate matter before administration.- Prepare fresh formulations for each experiment.- Calibrate all pipettes and ensure accurate volume administration based on animal weight. |
Quantitative Data Summary
The following table summarizes the solubility and inhibitory concentrations of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 480.54 g/mol | [2][3] |
| Solubility in DMSO | 2 mg/mL to 100 mM (48.05 mg/mL) | [1][2][3][4] |
| Solubility in Ethanol | 3 mg/mL | [4] |
| Solubility in Water | <1 mg/mL | [4] |
| IC₅₀ for c-Fms (CSF1R) | 2 nM | [1][3][4][7][8] |
| IC₅₀ for VEGFR2 (KDR) | 12 nM | [1][3][4][7] |
| IC₅₀ for c-Kit | 451 nM | [1][3][4][7] |
| IC₅₀ for PDGFRβ | 217 nM | [1][3][4][7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage using a Co-solvent System
This protocol is adapted from a formulation designed to enhance the solubility of hydrophobic compounds for in vivo use.[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween80 (Polysorbate 80)
-
Sterile deionized water (ddH₂O) or saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 12 mg/mL).[4]
-
Use an ultrasonic bath to ensure complete dissolution.
-
-
Prepare Gavage Vehicle:
-
In a sterile tube, add 400 µL of PEG300 for every 1 mL of final solution required.
-
Add 50 µL of the this compound DMSO stock solution to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween80 to the mixture.
-
Vortex again until the solution is clear.
-
Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Vortex one final time to ensure a uniform suspension.
-
-
Administration:
-
The final solution should be used immediately for optimal results.[4]
-
Administer the solution to the animal via oral gavage at the desired dosage (e.g., 20-50 mg/kg).
-
Protocol 2: Preparation of this compound for Oral Gavage using a Corn Oil Vehicle
This protocol provides an alternative vehicle for administration.[4]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 12 mg/mL) as described in Protocol 1.[4]
-
-
Prepare Gavage Solution:
-
For every 1 mL of final solution, add 50 µL of the this compound DMSO stock solution to 950 µL of corn oil.
-
Vortex the mixture vigorously to ensure a uniform suspension.
-
-
Administration:
-
This mixed solution should be used immediately.[4]
-
Administer the appropriate volume to the animal based on its weight to achieve the target dose.
-
Visualizations
Caption: Workflow for the preparation of this compound solution for animal gavage.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on the c-Fms receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bio-techne.com [bio-techne.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
Ki20227 Technical Support Center
Welcome to the technical support resource for Ki20227, designed for researchers, scientists, and drug development professionals. This center provides essential information for the effective use of this compound in your in vitro experiments, with a focus on troubleshooting and practical guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of the c-Fms tyrosine kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2][3][4][5][6][7] By inhibiting c-Fms, this compound blocks the signaling pathways initiated by Macrophage Colony-Stimulating Factor (M-CSF), which are crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[1][8][9]
Q2: What is the in vitro half-life of this compound in cell culture media? A2: Currently, there is no specifically published data on the quantitative in vitro half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in cell culture can be influenced by various factors including the media composition, pH, temperature, and exposure to light. It is recommended to use freshly prepared working solutions of this compound for optimal results.[3][10] For long-term experiments, it is advisable to conduct a stability study in your specific experimental setup. A detailed protocol for assessing the stability is provided in the "Experimental Protocols" section.
Q3: I am observing precipitation after adding this compound to my cell culture medium. What could be the cause? A3: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue. Potential causes include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in aqueous environments.
-
High Final Concentration: The intended concentration in your experiment may exceed the solubility limit of the compound in the cell culture medium.
-
Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to precipitate.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can lead to precipitation.[11][12][13][14]
-
Temperature and pH Fluctuations: Changes in temperature or pH of the medium can affect the solubility of the compound.[11][12][13][14]
Q4: What is the recommended final concentration of DMSO in the cell culture medium? A4: To minimize solvent-induced cytotoxicity and other artifacts, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[15]
Data Presentation
Table 1: Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC₅₀ (nmol/L) |
| c-Fms (CSF-1R) | 2[4] |
| VEGFR-2 (KDR) | 12[4] |
| PDGFRβ | 217[4] |
| c-Kit | 451[4] |
This compound shows high selectivity for c-Fms. It did not show inhibitory activity against other tested kinases like fms-like tyrosine kinase-3, epidermal growth factor receptor, or c-Src.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
1. Stock Solution Preparation (e.g., 10 mM in DMSO):
- This compound is soluble in DMSO.[10]
- To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-purity, anhydrous DMSO. For example, for a compound with a molecular weight of 480.54 g/mol , dissolve 4.81 mg in 1 mL of DMSO.
- Ensure the compound is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.
- Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
2. Working Solution Preparation:
- It is recommended to prepare fresh working solutions for each experiment.[3]
- Pre-warm your complete cell culture medium to 37°C.
- To minimize precipitation due to "solvent shock", perform a serial dilution. For example, first, dilute the 10 mM DMSO stock solution into a small volume of pre-warmed medium to create an intermediate concentration.
- Then, add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration. Add the solution dropwise while gently swirling the medium.
Protocol 2: Assessing the In Vitro Stability of this compound
Objective: To determine the stability and estimate the half-life of this compound in a specific cell culture medium under standard culture conditions.
Materials:
-
This compound
-
Your specific complete cell culture medium (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each time point, remove one tube and immediately store it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after preparation.
-
After collecting all time points, analyze the concentration of this compound in each sample using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the concentration of this compound versus time and calculate the half-life (T½), which is the time it takes for the concentration to decrease by 50%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding this compound to the medium | - Final concentration exceeds solubility limit.- Improper dilution technique ("solvent shock"). | - Lower the final concentration of this compound.- Use a serial dilution method as described in Protocol 1.- Pre-warm the medium to 37°C before adding the compound.- Add the compound dropwise while gently mixing. |
| Precipitate forms over time in the incubator | - Compound instability at 37°C.- Evaporation of the medium leading to increased concentration.- Slow interaction with media components. | - Perform a stability study (Protocol 2) to determine the degradation rate.- Ensure proper humidification in the incubator.- Consider refreshing the medium with freshly prepared this compound for long-term experiments. |
| Inconsistent or lower-than-expected biological activity | - Degradation of this compound in the medium.- Incorrect stock solution concentration.- Multiple freeze-thaw cycles of the stock solution. | - Determine the stability of this compound in your medium and adjust the timing of your experiment or medium changes accordingly.- Verify the concentration of your stock solution.- Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| High variability between replicate wells | - Uneven distribution of the compound due to incomplete solubilization or precipitation. | - Ensure the compound is fully dissolved in the working solution before adding to the cells.- Gently mix the culture plate after adding the compound to ensure even distribution. |
Signaling Pathway
This compound inhibits the c-Fms signaling pathway. Upon binding of its ligand, M-CSF, the c-Fms receptor dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of downstream pathways such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival, proliferation, and differentiation.[1][8]
References
- 1. scispace.com [scispace.com]
- 2. CSF-1 signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The orally-active and selective c-Fms tyrosine kinase inhibitor this compound inhibits disease progression in a collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. This compound |CAS:623142-96-1 Probechem Biochemicals [probechem.com]
- 8. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Poor Bioavailability of Ki20227
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the poor bioavailability of Ki20227, a potent and selective c-Fms tyrosine kinase inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with detailed experimental protocols and structured data to facilitate your research.
Troubleshooting Guide
Issue 1: Low Aqueous Solubility and Dissolution Rate
Question: My this compound precipitates out of solution when I try to make an aqueous stock for my in vitro assays or an oral formulation for in vivo studies. What is causing this and how can I fix it?
Answer:
The poor aqueous solubility of this compound is a primary contributor to its low bioavailability. This compound is sparingly soluble in water, which can lead to precipitation and inconsistent results.[1] The underlying reasons often relate to its chemical structure, as many quinoline derivatives exhibit low aqueous solubility.[2]
Troubleshooting Workflow for Solubility Issues
References
Validation & Comparative
A Head-to-Head Comparison of c-Fms Inhibitors: Ki20227 vs. GW2580
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and treatment of inflammatory diseases, the colony-stimulating factor 1 receptor (c-Fms, also known as CSF1R) has emerged as a critical target. This receptor tyrosine kinase plays a pivotal role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts. Its dysregulation is implicated in the progression of various cancers, inflammatory arthritis, and bone diseases. Consequently, the development of potent and selective c-Fms inhibitors is a significant area of research. This guide provides a detailed comparison of two prominent small molecule inhibitors of c-Fms: Ki20227 and GW2580, presenting their inhibitory activities, selectivity profiles, and supporting experimental data to aid researchers in selecting the appropriate tool for their studies.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound and GW2580 based on available preclinical data. It is important to note that while both compounds are potent c-Fms inhibitors, their selectivity profiles against other kinases differ, which may have implications for their off-target effects and overall biological activity.
Table 1: In Vitro Potency Against c-Fms
| Inhibitor | c-Fms IC50 (nM) | Source |
| This compound | 2 | [1][2][3] |
| GW2580 | 30 | [4] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinase | IC50 (nM) | Fold Selectivity vs. c-Fms | Source |
| This compound | c-Fms | 2 | 1x | [1][2][3] |
| VEGFR2 (KDR) | 12 | 6x | [1][2][3] | |
| PDGFRβ | 217 | 108.5x | [1][2] | |
| c-Kit | 451 | 225.5x | [1][2][3] | |
| GW2580 | c-Fms | 30 | 1x | [4] |
| b-Raf | >150-500x selective | >150x | ||
| CDK4 | >150-500x selective | >150x | ||
| c-Kit | >150-500x selective | >150x | ||
| c-Src | >150-500x selective | >150x | ||
| EGFR | >150-500x selective | >150x | ||
| FLT-3 | >150-500x selective | >150x |
Note: Direct head-to-head selectivity data from a single study is limited. The data presented is compiled from various sources and should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams illustrate the c-Fms signaling pathway and a general workflow for comparing c-Fms inhibitors.
Caption: The c-Fms signaling pathway initiated by M-CSF binding.
Caption: A general experimental workflow for comparing c-Fms inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of c-Fms inhibitors.
Biochemical c-Fms Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Fms kinase.
Objective: To determine the IC50 value of a test compound against purified c-Fms kinase.
Materials:
-
Recombinant human c-Fms kinase
-
ATP
-
Peptide substrate (e.g., poly(E,Y) 4:1)
-
Test compounds (this compound, GW2580) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to a 96-well plate.
-
Add the c-Fms kinase and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescent readout according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Fms Phosphorylation Assay
This assay assesses the ability of a compound to inhibit the autophosphorylation of c-Fms in a cellular context.
Objective: To determine the cellular potency of a test compound in inhibiting M-CSF-induced c-Fms phosphorylation.
Materials:
-
M-NFS-60 cells (or other c-Fms expressing cell line)
-
Recombinant murine M-CSF
-
Test compounds (this compound, GW2580)
-
Cell lysis buffer
-
Anti-phospho-c-Fms (Tyr723) antibody
-
Anti-total c-Fms antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture M-NFS-60 cells and starve them of serum for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with M-CSF (e.g., 50 ng/mL) for 10 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform a Western blot analysis using antibodies against phospho-c-Fms and total c-Fms to determine the extent of phosphorylation inhibition.
Cell Proliferation Assay
This assay evaluates the effect of a c-Fms inhibitor on the proliferation of cells that depend on c-Fms signaling for growth.
Objective: To determine the EC50 value of a test compound for inhibiting the proliferation of c-Fms-dependent cells.
Materials:
-
M-NFS-60 cells
-
Complete growth medium supplemented with M-CSF
-
Test compounds (this compound, GW2580)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in the presence of M-CSF.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for 72 hours.
-
Measure cell viability using a luminescent or colorimetric assay.
-
Calculate the percent inhibition of cell proliferation and determine the EC50 value.
Osteoclast Differentiation Assay
This assay assesses the effect of a c-Fms inhibitor on the differentiation of osteoclasts from precursor cells.
Objective: To evaluate the inhibitory effect of a test compound on osteoclastogenesis.
Materials:
-
Mouse bone marrow cells or RAW 264.7 cells
-
Recombinant murine M-CSF
-
Recombinant murine RANKL
-
Test compounds (this compound, GW2580)
-
TRAP (tartrate-resistant acid phosphatase) staining kit
Procedure:
-
Culture bone marrow cells or RAW 264.7 cells in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Treat the cells with various concentrations of the test compounds.
-
After 5-7 days, fix the cells and stain for TRAP, a marker of osteoclasts.
-
Count the number of TRAP-positive multinucleated cells (osteoclasts) in each well.
-
Determine the concentration of the compound that inhibits osteoclast formation by 50% (IC50).
Conclusion
Both this compound and GW2580 are potent inhibitors of the c-Fms kinase, a critical target in oncology and inflammatory diseases. This compound exhibits a higher potency for c-Fms in biochemical assays. However, GW2580 appears to have a more selective profile, with less activity against other kinases such as VEGFR2, which may be advantageous in certain research contexts to minimize off-target effects. The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired potency, the importance of selectivity, and the biological system being studied. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and make an informed decision based on their specific research goals.
References
A Comparative Guide to CSF1R Inhibitors: Ki20227 and Other Key Molecules
For Researchers, Scientists, and Drug Development Professionals
The Colony-Stimulating Factor 1 Receptor (CSF1R) has emerged as a critical therapeutic target in a variety of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its role in regulating the differentiation, proliferation, and survival of macrophages and microglia has spurred the development of numerous inhibitors. This guide provides an objective comparison of Ki20227 and other prominent CSF1R inhibitors, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Performance and Specificity of CSF1R Inhibitors
The efficacy and potential for off-target effects of a kinase inhibitor are largely determined by its selectivity. The following table summarizes the in vitro potency of this compound and other selected CSF1R inhibitors against their primary target and other related kinases.
| Inhibitor | CSF1R (c-Fms) IC₅₀ (nM) | Other Kinases IC₅₀ (nM) | Key Characteristics |
| This compound | 2[1][2][3][4][5] | VEGFR2 (12), PDGFRβ (217), c-Kit (451)[1][2][4][5] | Orally active, suppresses osteoclast differentiation.[2][3] |
| Pexidartinib (PLX3397) | 13 - 20[6][7] | c-Kit (10 - 27), FLT3 (160)[6][7] | Orally available, brain-penetrant, FDA-approved for Tenosynovial Giant Cell Tumor (TGCT).[6][8] |
| Vimseltinib (DCC-3014) | 3[6] | >100-fold selectivity over FLT3, KIT, PDGFRα/β, VEGFR2.[6] | Orally available, in clinical development for TGCT.[6] |
| Edicotinib (JNJ-40346527) | 3.2[6] | c-Kit (20), FLT3 (190)[6] | Orally available, brain-penetrant.[6] |
| Sotuletinib (BLZ945) | - | - | In preclinical development for cancer models.[9] |
Key Experimental Methodologies
The following sections detail the protocols for common assays used to characterize CSF1R inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).
Protocol:
-
Enzyme and Substrate Preparation: A purified recombinant human CSF1R kinase domain is used. A generic tyrosine kinase substrate, such as poly(Glu, Tyr)₄:₁, is coated onto microplate wells.
-
Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted in a suitable buffer (e.g., DMSO) to create a range of concentrations.
-
Reaction Initiation: The kinase, substrate, and ATP are incubated with the various inhibitor concentrations. The reaction is typically initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often achieved using an antibody that specifically recognizes the phosphorylated tyrosine residue, which is in turn linked to a detectable signal (e.g., colorimetric, fluorescent, or chemiluminescent).
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.
Cell-Based Proliferation Assay
This assay measures the effect of an inhibitor on the growth of cells that are dependent on CSF1R signaling for their proliferation.
Protocol:
-
Cell Seeding: M-NFS-60 cells, a murine macrophage cell line whose growth is dependent on M-CSF (the ligand for CSF1R), are seeded into 96-well plates.[1][10]
-
Compound Treatment: The cells are treated with a range of concentrations of the CSF1R inhibitor.[1]
-
Incubation: The plates are incubated for a period of 72 hours to allow for cell proliferation.[1][10]
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT assay.[10] In this assay, a tetrazolium salt is converted to a colored formazan product by metabolically active cells.
-
Data Analysis: The absorbance of the formazan product is measured, and the results are used to determine the concentration of the inhibitor that inhibits cell growth by 50% (GI₅₀).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a CSF1R inhibitor in a living organism.
Protocol:
-
Tumor Cell Implantation: Human or murine tumor cells (e.g., osteosarcoma or fibrosarcoma) are injected subcutaneously or orthotopically into immunocompromised mice.[8][11]
-
Inhibitor Administration: Once tumors are established, the mice are treated with the CSF1R inhibitor (e.g., Pexidartinib) or a vehicle control. Administration is typically oral or via injection.[8][11]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal health and body weight are also monitored.[9]
-
Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for various endpoints, including weight, histology, and biomarker expression (e.g., macrophage infiltration).[9]
Visualizing Key Processes
The following diagrams illustrate the CSF1R signaling pathway and a typical workflow for screening CSF1R inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. bio-techne.com [bio-techne.com]
- 5. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pulsus.com [pulsus.com]
- 11. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
Ki20227 vs. Sunitinib: A Comparative Analysis of Kinase Selectivity Profiles
For researchers and professionals in drug development, understanding the selectivity profile of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides a detailed comparison of two receptor tyrosine kinase (RTK) inhibitors, Ki20227 and sunitinib, focusing on their inhibitory activities against a panel of kinases.
Data Presentation: Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and sunitinib against various kinases, providing a quantitative comparison of their potency and selectivity.
| Kinase Target | This compound IC50 (nM) | Sunitinib IC50 (nM) | Primary Signaling Pathway |
| c-Fms (CSF1R) | 2[1][2][3][4][5] | - | Macrophage differentiation, Osteoclastogenesis |
| VEGFR-2 (KDR) | 12[1][2][3] | 80[6][7] | Angiogenesis, Vascular permeability |
| PDGFRβ | 217[1][2][3] | 2[6][7] | Cell proliferation, Migration, Angiogenesis |
| c-Kit | 451[1][2][3] | Potent Inhibition (Ki = 9nM)[6] | Hematopoiesis, Melanogenesis, Germ cell development |
| FLT3 | No Inhibition[3] | 50 (for FLT3-ITD)[6] | Hematopoietic stem/progenitor cell proliferation |
| EGFR | No Inhibition[3] | >10-fold less selective than for VEGFR2/PDGFRβ[6] | Cell proliferation, Survival |
| c-Src | No Inhibition[3] | >10-fold less selective than for VEGFR2/PDGFRβ[6] | Cell growth, Differentiation, Migration |
Experimental Protocols: Kinase Inhibition Assay
The IC50 values presented in this guide are typically determined through in vitro biochemical kinase assays. While specific laboratory protocols may vary, a representative methodology is outlined below.
Objective: To determine the concentration of an inhibitor (this compound or sunitinib) required to inhibit 50% of the activity of a specific kinase.
Materials:
-
Recombinant Kinase: Purified, active form of the target kinase (e.g., c-Fms, VEGFR-2). Often used as a fusion protein (e.g., with Glutathione S-transferase, GST).
-
Kinase Substrate: A peptide or protein that is specifically phosphorylated by the kinase. A common generic substrate is poly(Glu, Tyr) 4:1.
-
ATP: Adenosine triphosphate, the phosphate donor for the kinase reaction. Radiolabeled ATP (e.g., [γ-³³P]ATP) is often used for detection.
-
Inhibitor: this compound or sunitinib, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: A buffer solution optimized for kinase activity, typically containing Mg²⁺ or Mn²⁺ as cofactors.
-
96-well or 384-well plates.
-
Detection System: Method to quantify substrate phosphorylation, such as a scintillation counter for radiometric assays or a microplate reader for fluorescence/luminescence-based assays.
Procedure:
-
Plate Preparation: The kinase substrate is coated onto the wells of the microplate.
-
Inhibitor Addition: A serial dilution of the inhibitor (this compound or sunitinib) is prepared and added to the wells. A control well with no inhibitor is included.
-
Kinase Reaction Initiation: The recombinant kinase and ATP (often including a radiolabeled tracer) are added to the wells to start the phosphorylation reaction.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the kinase reaction to proceed.
-
Reaction Termination and Washing: The reaction is stopped, and the wells are washed to remove unreacted ATP and non-bound components.
-
Detection: The amount of phosphorylated substrate is quantified. In a radiometric assay, this involves measuring the radioactivity incorporated into the substrate.
-
Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways targeted by this compound and sunitinib.
Caption: this compound primary signaling pathway inhibition.
Caption: Sunitinib multi-targeted pathway inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound.
Caption: Workflow for kinase selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 4. This compound|623142-96-1|COA [dcchemicals.com]
- 5. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating Ki20227 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ki20227, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with other alternative compounds for validating target engagement in cellular models. This document outlines objective performance comparisons, supported by experimental data, and provides detailed protocols for key cellular assays.
Introduction to this compound and its Target: CSF1R
This compound is a selective, orally active small molecule inhibitor of the c-Fms/CSF1R tyrosine kinase.[1] CSF1R, a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including inflammatory disorders, autoimmune diseases, and cancer. This compound exerts its therapeutic effects by blocking the ATP binding site of the CSF1R kinase domain, thereby inhibiting its phosphorylation and downstream signaling.
Comparative Analysis of CSF1R Inhibitors
The validation of on-target activity is a critical step in the development of kinase inhibitors. This section compares the in vitro potency and selectivity of this compound with other commonly used or clinically relevant CSF1R inhibitors.
Table 1: In Vitro Potency of Selected CSF1R Inhibitors
| Compound | Target | IC50 (nM) | Off-Target Kinases (IC50 < 100 nM) | Reference |
| This compound | CSF1R (c-Fms) | 2 | VEGFR2 (12 nM) | [1] |
| Pexidartinib (PLX3397) | CSF1R | 13 | c-KIT (27 nM), FLT3 (160 nM) | [3] |
| BLZ945 (Sotuletinib) | CSF1R | 1 | - | |
| ARRY-382 | CSF1R | 9 | - | |
| JNJ-28312141 | CSF1R | 0.69 | - | |
| GW2580 | CSF1R | 30 | - |
Note: IC50 values are compiled from various sources and may not be directly comparable due to different experimental conditions.
Key Cellular Assays for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is paramount. The following are key experimental protocols to assess the cellular activity of this compound and compare it with alternatives.
Inhibition of CSF1R Phosphorylation (Western Blot)
This assay directly measures the ability of an inhibitor to block the autophosphorylation of CSF1R upon stimulation with its ligand, CSF-1.
Experimental Protocol:
-
Cell Culture: Culture a CSF1R-expressing cell line (e.g., RAW264.7 or M-NFS-60) in appropriate media.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free media for 4-12 hours to reduce basal receptor activation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 5-10 minutes to induce CSF1R phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF1R (e.g., p-CSF1R Tyr723).[4]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total CSF1R and a loading control (e.g., β-actin) for normalization.
-
-
Data Analysis: Quantify the band intensities and calculate the IC50 value for the inhibition of CSF1R phosphorylation.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of CSF1R inhibition on the growth and survival of CSF-1-dependent cell lines.
Experimental Protocol:
-
Cell Seeding: Seed M-NFS-60 cells (a murine myelogenous leukemia cell line dependent on CSF-1 for proliferation) into a 96-well plate at a density of 5,000-10,000 cells/well.[5][6]
-
Inhibitor Treatment: Add serial dilutions of this compound or alternative inhibitors to the wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Reagent Addition: Add a cell viability reagent such as MTT, MTS, or a resazurin-based reagent (e.g., CellTiter-Blue) to each well.[7]
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent by viable cells.
-
Signal Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value for the inhibition of cell proliferation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly confirm target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound (e.g., this compound) or vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein (CSF1R) remaining at each temperature using Western blotting or other detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a test compound to a target protein in real-time using Bioluminescence Resonance Energy Transfer (BRET).
Experimental Protocol:
-
Cell Transfection: Co-express a NanoLuc® luciferase-tagged CSF1R and a fluorescent tracer that binds to CSF1R in a suitable cell line.
-
Compound Addition: Add the test compound (this compound or alternatives) to the cells.
-
BRET Measurement: If the test compound binds to CSF1R, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
Data Analysis: The change in the BRET signal is used to determine the intracellular affinity of the compound for the target.
Visualizing Cellular Processes
Diagrams are provided below to illustrate the CSF1R signaling pathway, a typical experimental workflow for target engagement validation, and a comparative overview of the inhibitors.
Caption: CSF1R Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Colony stimulating factor 1 receptor - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. elabscience.com [elabscience.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ki20227: A Comparative Analysis of its Specificity Against KDR, c-Kit, and PDGFRβ
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tyrosine kinase inhibitor Ki20227's specificity against three key receptor tyrosine kinases (RTKs): Kinase Insert Domain Receptor (KDR, also known as VEGFR-2), c-Kit, and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ). The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to offer an objective evaluation of this compound's performance relative to other well-known kinase inhibitors.
Inhibitor Specificity Profile: this compound and Alternatives
This compound is an orally active and highly selective inhibitor of c-Fms (CSF1R) tyrosine kinase.[1][2] However, it also exhibits inhibitory activity against other RTKs, including KDR, c-Kit, and PDGFRβ.[1][2] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a panel of alternative multi-targeted kinase inhibitors against these three kinases. Lower IC50 values indicate greater potency.
| Inhibitor | KDR (VEGFR-2) IC50 (nM) | c-Kit IC50 (nM) | PDGFRβ IC50 (nM) | Primary Target(s) |
| This compound | 12 [1][2][3] | 451 [1][2][3] | 217 [1][2][3] | c-Fms (CSF1R) |
| Sunitinib | 80 | Not explicitly quantified, but inhibited | 2 | VEGFRs, PDGFRs, c-Kit |
| Axitinib | 0.2 | 1.7 | 1.6 | VEGFRs, PDGFRβ, c-Kit |
| Pazopanib | 30 | 74 | 84 | VEGFRs, PDGFRs, c-Kit |
| Sorafenib | 90 | 68 | 57 | Raf kinases, VEGFRs, PDGFRβ, c-Kit |
| Regorafenib | 4.2 | 7 | 22 | VEGFRs, TIE2, PDGFRβ, FGFR, c-Kit, RET, Raf |
| Lenvatinib | 4.0 | Inhibited | 100 | VEGFRs, FGFRs, PDGFRα, c-Kit, RET |
| Cabozantinib | 0.035 | 4.6 | 234 | MET, VEGFRs, AXL, RET, c-Kit |
| Vandetanib | 40 | >10,000 | 1,100 | VEGFR2, EGFR, RET |
| Ponatinib | 1.5 | 12.5 | Not explicitly quantified | BCR-ABL, VEGFR2, FGFR1, PDGFRα, c-Kit, Src |
Experimental Protocols
The determination of the inhibitory activity of this compound and other kinase inhibitors is typically performed using in vitro kinase assays and cell-based phosphorylation assays.
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol is based on the methods generally employed for determining the IC50 values of kinase inhibitors, such as those described for this compound.[1]
Objective: To determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50%.
Materials:
-
Recombinant human KDR, c-Kit, or PDGFRβ kinase domain.
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit or LanthaScreen™ Eu Kinase Binding Assay).
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase reaction mixture containing the assay buffer, recombinant kinase, and substrate.
-
Reaction Initiation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate. Add the kinase reaction mixture to each well.
-
Incubation: Pre-incubate the plate to allow the inhibitor to bind to the kinase.
-
Start Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and measure the kinase activity using a suitable detection method. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (Representative Protocol)
This protocol outlines a general procedure to assess the ability of an inhibitor to block the autophosphorylation of a receptor tyrosine kinase in a cellular context.
Objective: To measure the inhibition of ligand-induced receptor phosphorylation in intact cells.
Materials:
-
Cell line expressing the target receptor (e.g., HUVECs for KDR, NIH-3T3 cells for PDGFRβ).
-
Cell culture medium and supplements.
-
Stimulating ligand (e.g., VEGF for KDR, PDGF-BB for PDGFRβ).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Lysis buffer.
-
Antibodies: a phospho-specific antibody for the target receptor and a total receptor antibody.
-
Detection method (e.g., ELISA, Western blotting).
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere. Starve the cells to reduce basal receptor phosphorylation. Pre-incubate the cells with various concentrations of the test inhibitor or vehicle control.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand for a short period to induce receptor autophosphorylation.
-
Cell Lysis: Wash the cells and lyse them to release cellular proteins.
-
Detection of Phosphorylation:
-
ELISA: Use a sandwich ELISA with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total receptor antibodies.
-
-
Data Analysis: Quantify the levels of phosphorylated receptor relative to the total receptor. Plot the percentage of inhibition of phosphorylation against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathways of KDR, c-Kit, and PDGFRβ, as well as a generalized workflow for an in vitro kinase inhibition assay.
Caption: KDR (VEGFR-2) signaling pathway.
Caption: c-Kit signaling pathway.
Caption: PDGFRβ signaling pathway.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
Comparative Efficacy of Ki20227 in PLX3397-Resistant Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Ki20227 and PLX3397 (Pexidartinib), with a focus on the potential efficacy of this compound in overcoming resistance to PLX3397. This document summarizes key molecular characteristics, preclinical data, and known resistance mechanisms to inform future research and development in cancer therapy.
Resistance to targeted therapies like PLX3397, a multi-targeted tyrosine kinase inhibitor, presents a significant challenge in oncology. Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors or combination strategies. This compound, a highly selective CSF1R inhibitor, emerges as a potential alternative in PLX3397-resistant scenarios. This guide synthesizes available data to facilitate a direct comparison and to outline the experimental basis for evaluating this compound's efficacy.
Molecular Profile: this compound vs. PLX3397
A key differentiator between this compound and PLX3397 lies in their kinase selectivity. While both potently inhibit Colony-Stimulating Factor 1 Receptor (CSF1R), a critical regulator of macrophage survival and differentiation, PLX3397 exhibits activity against other kinases such as c-Kit and FLT3.[1] In contrast, this compound demonstrates higher selectivity for CSF1R, which may offer a more targeted therapeutic approach with a potentially different side-effect profile.[2]
| Feature | This compound | PLX3397 (Pexidartinib) |
| Primary Target | Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R, c-Kit, FLT3[1] |
| IC50 (CSF1R) | 2 nM[2] | ~20 nM |
| Other Targets (IC50) | VEGFR2 (12 nM), c-Kit (451 nM), PDGFRβ (217 nM)[2] | Information not consistently reported across sources |
| Blood-Brain Barrier | Not specified in provided results | CNS permeable[1] |
| Regulatory Status | Research compound | FDA-approved for Tenosynovial Giant Cell Tumor (TGCT)[1] |
Signaling Pathway of CSF1R Inhibition
The therapeutic rationale for both this compound and PLX3397 centers on the inhibition of the CSF1/CSF1R signaling axis. This pathway is crucial for the recruitment, differentiation, and survival of tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive tumor microenvironment and promote tumor progression. By blocking this pathway, these inhibitors aim to deplete or reprogram TAMs, thereby enhancing anti-tumor immunity.
Caption: Inhibition of the CSF1/CSF1R signaling cascade by this compound and PLX3397.
PLX3397: Efficacy and Resistance Mechanisms
PLX3397 has demonstrated preclinical efficacy in various cancer models, including glioma and sarcoma, primarily by modulating the tumor microenvironment.[3][4] In a proneural glioma mouse model, PLX3397 monotherapy significantly suppressed tumor growth.[3] However, resistance to CSF1R inhibitors, including PLX3397, can emerge. One of the key mechanisms of acquired resistance is the activation of alternative survival pathways, such as the PI3K/AKT pathway, which can be driven by other receptor tyrosine kinases like IGF-1R.[5] This bypass signaling can sustain tumor cell survival and proliferation despite the effective inhibition of CSF1R.
Caption: A potential mechanism of resistance to PLX3397 via activation of bypass signaling pathways.
Potential Efficacy of this compound in PLX3397-Resistant Models
While direct experimental evidence of this compound efficacy in PLX3397-resistant models is not yet available, a comparison of their molecular profiles suggests a potential avenue for investigation. The higher selectivity of this compound for CSF1R could be advantageous in specific contexts.[2] If resistance to PLX3397 is driven by off-target effects or by mechanisms unrelated to the direct inhibition of CSF1R, a more selective inhibitor like this compound might offer a different response profile.
However, if resistance is due to the activation of bypass pathways that circumvent the need for CSF1R signaling, such as the IGF-1R/PI3K/AKT axis, it is plausible that this compound would also be ineffective as a monotherapy.[5] In such cases, combination therapies that target both CSF1R and the identified resistance pathway would be a more rational approach.
Experimental Protocols
To investigate the efficacy of this compound in PLX3397-resistant models, the following experimental workflow is proposed:
Caption: Proposed workflow to evaluate this compound in PLX3397-resistant tumor models.
Detailed Methodologies:
-
Development of PLX3397-Resistant Models:
-
Cell Lines and Animal Models: Utilize established cancer cell lines (e.g., glioma, sarcoma) known to be initially sensitive to PLX3397. Engraft these cells into immunocompromised or syngeneic mice.
-
PLX3397 Administration: Treat tumor-bearing mice with a clinically relevant dose of PLX3397 (e.g., 50-100 mg/kg, oral gavage, daily).[3]
-
Monitoring Resistance: Monitor tumor volume regularly. Resistance is typically defined as tumor regrowth after an initial response or sustained growth despite continuous treatment.
-
-
In Vivo Efficacy Studies:
-
Treatment Groups: Once tumors are deemed resistant, randomize mice into treatment groups: (1) Vehicle control, (2) this compound (e.g., 10-50 mg/kg, oral gavage, daily), (3) PLX3397 (to confirm resistance), and (4) Combination therapy (e.g., this compound plus a PI3K inhibitor).[2]
-
Tumor Measurement: Measure tumor volume two to three times per week using calipers.
-
Endpoint Analysis: At the end of the study, collect tumors for immunohistochemistry (IHC) to assess TAM infiltration (e.g., F4/80, CD163), T-cell infiltration (e.g., CD8), and proliferation (e.g., Ki67). Perform Western blot analysis on tumor lysates to assess the phosphorylation status of key signaling proteins (e.g., CSF1R, AKT, ERK).
-
Conclusion and Future Directions
While this compound and PLX3397 share CSF1R as a primary target, their differing selectivity profiles warrant further investigation, particularly in the context of therapeutic resistance. The higher selectivity of this compound may offer advantages in specific scenarios, although its efficacy against resistance mechanisms involving bypass signaling pathways remains to be determined. The proposed experimental workflow provides a framework for rigorously evaluating the potential of this compound as a monotherapy or in combination with other targeted agents to overcome resistance to PLX3397 and improve patient outcomes. Future studies should focus on elucidating the precise molecular mechanisms of resistance in various cancer types to guide the rational design of subsequent therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of colony stimulating factor-1 receptor abrogates microenvironment-mediated therapeutic resistance in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
In Vivo Showdown: Ki20227 Versus a New Generation of Small Molecule CSF-1R Inhibitors
A Comparative Guide for Researchers in Oncology and Drug Development
The colony-stimulating factor 1 receptor (CSF-1R) signaling pathway has emerged as a critical axis in cancer progression, primarily through its role in the differentiation and function of tumor-associated macrophages (TAMs). These specialized immune cells can foster a pro-tumoral microenvironment, promoting tumor growth, angiogenesis, and metastasis. Consequently, the development of small molecule inhibitors targeting CSF-1R has become a focal point of modern cancer therapy research. This guide provides a comparative analysis of the in vivo efficacy of Ki20227, an early selective CSF-1R inhibitor, against two other prominent small molecule inhibitors: Pexidartinib (PLX3397) and BLZ945.
Targeting the CSF-1R Signaling Pathway
The binding of macrophage colony-stimulating factor (M-CSF) to CSF-1R on the surface of myeloid cells triggers receptor dimerization and autophosphorylation of tyrosine kinase domains. This initiates a cascade of downstream signaling events, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for the proliferation, survival, and differentiation of macrophages. By inhibiting the kinase activity of CSF-1R, small molecule inhibitors like this compound, Pexidartinib, and BLZ945 aim to deplete or repolarize TAMs within the tumor microenvironment, thereby unleashing an anti-tumor immune response.
Comparative In Vivo Efficacy
The following table summarizes the available quantitative data from preclinical in vivo studies for this compound, Pexidartinib, and BLZ945. It is important to note that the experimental models and endpoints for this compound differ from those of Pexidartinib and BLZ945, which limits direct comparison.
| Inhibitor | Animal Model | Tumor Type | Dosing Regimen | Key Efficacy Results | Citation(s) |
| This compound | Nude rats with intracardiac injection of A375 human melanoma cells | Bone Metastasis | 50 mg/kg/day, oral, for 20 days | Markedly decreased osteolytic lesion areas. | [1] |
| Pexidartinib (PLX3397) | C3H/HeJ mice with orthotopic injection of LM8 osteosarcoma cells | Osteosarcoma | 5 mg/kg and 10 mg/kg, formulated in 20% DMSO, systemic administration | Significantly suppressed primary tumor growth and lung metastasis. | [2] |
| Nude mice with subcutaneous xenografts of castration-resistant prostate cancer cells | Prostate Cancer | Not specified | In combination with docetaxel, significantly reduced tumor growth compared to docetaxel alone (1130±399 mm³ vs. 2763±537 mm³). | [3] | |
| BLZ945 | C57BL/6 mice with intracranial injection of TRP glioblastoma cells | Glioblastoma | 200 mg/kg/day, oral gavage, for 10 treatments | Did not improve median overall survival as a monotherapy (29 days vs. 27 days for control). | [4] |
| PDGF-B-driven glioma mouse model | Glioblastoma | 200 mg/kg/day, oral | Significantly improved long-term survival with 64.3% surviving to the 26-week trial endpoint compared to a median survival of 5.7 weeks in the vehicle-treated group. In a short-term trial, 6 of 18 mice with large tumors had >30% reduction in tumor volume. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the experimental protocols for the key studies cited.
This compound in a Bone Metastasis Model
-
Animal Model: Athymic nude rats.
-
Tumor Cell Line: A375 human melanoma cells, known to induce osteolytic lesions.
-
Tumor Induction: Intracardiac injection of A375 cells.
-
Treatment: Oral administration of this compound suspended in 0.5% methyl cellulose at a dose of 50 mg/kg/day for 20 days.
-
Efficacy Endpoint: Measurement of osteolytic lesion areas via radiography.
-
Source: [1]
Pexidartinib (PLX3397) in an Osteosarcoma Model
-
Animal Model: 6-8 week-old C3H/HeJ female mice.
-
Tumor Cell Line: LM8 osteosarcoma cells.
-
Tumor Induction: Orthotopic injection of LM8 cells.
-
Treatment: Systemic administration of PLX3397 formulated in 20% DMSO at concentrations of 5 mg/kg and 10 mg/kg.
-
Efficacy Endpoints: Measurement of primary tumor growth and assessment of lung metastasis.
-
Source: [2]
BLZ945 in a Glioblastoma Model
-
Animal Model: Immunocompetent C57BL/6 female mice, 6-8 weeks old.
-
Tumor Cell Line: TRP glioblastoma cells, engineered to recapitulate human GBM.
-
Tumor Induction: Intracranial injection of 1x10^5 TRP cells into the right cerebral hemisphere.
-
Treatment: BLZ945 was delivered via oral gavage in 20% captisol at 200 mg/kg daily for 10 treatments.
-
Efficacy Endpoints: Tumor burden assessed by hematoxylin and eosin (H&E) staining of brain sections and overall survival.
-
Source: [4]
Concluding Remarks
This guide provides a snapshot of the in vivo efficacy of this compound in comparison to Pexidartinib and BLZ945. While all three molecules target the same critical pathway in cancer immunity, the available preclinical data highlights different aspects of their therapeutic potential. This compound has demonstrated efficacy in mitigating bone destruction in a metastasis model. In contrast, Pexidartinib and BLZ945 have shown promise in inhibiting primary tumor growth and improving survival in solid tumor models like osteosarcoma and glioblastoma, respectively.
The differing experimental contexts underscore the importance of selecting appropriate preclinical models to evaluate the specific therapeutic hypotheses for a given cancer type. For researchers and drug developers, this comparative data, coupled with detailed experimental protocols, serves as a valuable resource for designing future studies and advancing the development of next-generation CSF-1R inhibitors for cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Inhibition of Colony-Stimulating Factor-1 Receptor Enhances the Efficacy of Radiotherapy and Reduces Immune Suppression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R inhibition alters macrophage polarization and blocks glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Ki20227 as a Negative Control in Kinase Assays: A Comparative Guide
For researchers in kinase drug discovery and signaling pathway analysis, the careful selection of control compounds is paramount for the generation of robust and interpretable data. An ideal negative control should be structurally similar to the active compound but devoid of biological activity, allowing researchers to distinguish true on-target effects from non-specific or off-target phenomena. This guide provides a comprehensive comparison of Ki20227, a potent c-Fms (CSF-1R) inhibitor, and its suitability as a negative control in kinase assays, alongside other potential control strategies.
This compound: Potent Inhibitor with a Defined Selectivity Profile
This compound is a highly selective, orally active inhibitor of the c-Fms tyrosine kinase (CSF-1R) with an IC50 of 2 nM.[1][2][3][4] Its high affinity and specificity for c-Fms make it an excellent tool for studying CSF-1R signaling. However, its utility as a negative control is context-dependent and requires a thorough understanding of its activity against other kinases. While this compound is highly selective for c-Fms, it does exhibit activity against other kinases, notably VEGFR2 (KDR), c-Kit, and PDGFRβ, albeit at higher concentrations.[1][2][3][4]
The Concept of an Ideal Negative Control in Kinase Assays
An ideal negative control in a kinase assay should possess the following characteristics:
-
Structural Similarity: It should be structurally as close as possible to the active inhibitor to control for potential off-target effects related to the chemical scaffold.
-
Lack of On-Target Activity: It must not inhibit the primary target kinase.
-
Similar Physicochemical Properties: Properties like solubility and cell permeability should be comparable to the active compound to ensure similar behavior in assays.
Currently, a commercially available, structurally analogous, and completely inactive version of this compound has not been identified in the scientific literature. This necessitates the consideration of alternative negative control strategies.
Alternative Negative Control Strategies
Given the absence of a perfect inactive analog for every inhibitor, researchers often employ other strategies:
-
Structurally Unrelated Inhibitors: Using an inhibitor with a completely different chemical scaffold that is known to not inhibit the target of interest can help identify off-target effects of the primary compound.
-
Broad-Spectrum Inhibitors (Used with Caution): Compounds like Staurosporine, which inhibit a wide range of kinases, are typically used as positive controls for inhibition.[1][5][6][7][8][9][10][11] However, in specific, well-defined experimental setups, they can help delineate kinase-dependent pathways from other cellular processes.
-
Vehicle Control: The most basic control, the solvent in which the inhibitor is dissolved (e.g., DMSO), is essential to account for any effects of the vehicle itself on the assay.
Comparative Kinase Inhibition Profiles
To assess the suitability of this compound as a negative control, it is crucial to compare its kinase inhibition profile with that of other c-Fms inhibitors and a broad-spectrum inhibitor like Staurosporine. The following table summarizes the IC50 values for this compound and selected comparator compounds against their primary target and key off-targets.
| Kinase | This compound | GW2580 | Sotuletinib (BLZ945) | Edicotinib (JNJ-40346527) | Staurosporine |
| c-Fms (CSF-1R) | 2 nM[2][3][4][12][13] | 30 nM[14] | 1 nM[14][15][16][17] | 3.2 nM[18][19][20][21] | 3 nM[5] |
| VEGFR2 (KDR) | 12 nM[2][3][4][12][13] | >10,000 nM | >10,000 nM | - | - |
| c-Kit | 451 nM[2][3][4][12][13] | >10,000 nM | 3,200 nM | 20 nM[20][21][22] | 6 nM[5] |
| PDGFRβ | 217 nM[2][3][12][13] | >10,000 nM | 4,800 nM[23] | - | - |
| FLT3 | >1,000 nM | - | 9,100 nM[23] | 190 nM[20][21][22] | - |
| p60v-src | >1,000 nM[12] | - | - | - | 6 nM[5] |
| Protein Kinase A | - | - | - | - | 7 nM[5] |
| CaM Kinase II | - | - | - | - | 20 nM[5] |
Signaling Pathways
To understand the potential on- and off-target effects of this compound, it is essential to visualize the signaling pathways in which its primary target and key off-targets are involved.
References
- 1. Staurosporine, an inhibitor of hormonally up-regulated neu-associated kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staurosporine both activates and inhibits serine/threonine kinases in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Staurosporine induces rapid homotypic intercellular adhesion of U937 cells via multiple kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A c-fms tyrosine kinase inhibitor, this compound, suppresses osteoclast differentiation and osteolytic bone destruction in a bone metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ki 20227 | Other RTKs | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Sotuletinib (BLZ945) | CSF-1R Inhibitor | TargetMol [targetmol.com]
- 18. selleckchem.com [selleckchem.com]
- 19. sciencellonline.com [sciencellonline.com]
- 20. ChemGood [chemgood.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. c-Kit Mutation Detection Kit | EntroGen, Inc. [entrogen.com]
- 24. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
Safety Operating Guide
Proper Disposal Procedures for Ki20227: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Ki20227 could not be located in the public domain through our searches. The following information is based on general best practices for the handling and disposal of research-grade, biologically active small molecules, and information derived from SDSs of similar tyrosine kinase inhibitors. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This compound is a potent inhibitor of c-Fms tyrosine kinase and requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential information on its properties and recommended procedures for its proper disposal.
Key Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 480.54 g/mol |
| Solubility | Soluble to 100 mM in DMSO |
| IC₅₀ values | c-Fms: 2 nM, VEGFR-2: 12 nM, PDGFRβ: 217 nM, c-Kit: 451 nM |
Experimental Protocols: Safe Disposal Procedures
The following step-by-step procedures are recommended for the safe disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: For handling the solid compound or creating solutions, a fume hood should be used to avoid inhalation.
Spill Response
In the event of a spill:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.
-
Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealed waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
Waste Disposal Procedures
Solid Waste:
-
Collect all solid this compound waste, including unused compound and contaminated materials (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with general laboratory trash.
Liquid Waste (including solutions in DMSO):
-
Collect all liquid waste containing this compound, including unused solutions and solvent rinses, in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
While some guidelines suggest that water phases with minor residues of DMSO may be poured down the drain, this is not recommended for solutions containing potent bioactive molecules like this compound.
-
All liquid waste containing this compound should be treated as hazardous chemical waste.
Contaminated Labware:
-
Reusable Glassware: Decontaminate by rinsing with a suitable solvent (e.g., ethanol or isopropanol) and collecting the rinsate as hazardous liquid waste. Then, wash the glassware with soap and water.
-
Disposable Labware: All disposable labware that has come into contact with this compound (e.g., pipette tips, centrifuge tubes) should be collected in a designated hazardous waste container.
Disposal Workflow
The following diagram illustrates a logical workflow for the safe handling and disposal of a research chemical like this compound.
Caption: A logical workflow for the safe handling and disposal of this compound.
Essential Safety and Operational Guide for Handling Ki20227
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides immediate, essential safety and logistical information for the handling of Ki20227, a potent c-Fms tyrosine kinase inhibitor. It includes operational procedures, disposal plans, and detailed experimental protocols to ensure safe and effective laboratory use.
Personal Protective Equipment (PPE) and Safety Measures
While a comprehensive Safety Data Sheet (SDS) with specific quantitative data for this compound is not publicly available, the following table summarizes the recommended PPE and safety measures based on general laboratory best practices for handling potent small molecule inhibitors.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile gloves | Prevents skin contact. Regularly inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for handling the solid compound or preparing stock solutions. | Minimizes inhalation of dust or aerosols. |
| Safety Measure | Procedure |
| Engineering Controls | Work in a chemical fume hood when handling the solid form or preparing solutions to minimize inhalation exposure. |
| Hygiene Practices | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| First Aid: Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
This compound is typically a solid. Store the compound at +4°C for short-term storage.[1] For long-term storage, consult the supplier's recommendation, which may be -20°C.
-
Keep the container tightly closed in a dry and well-ventilated place.
Preparation of Stock Solutions:
-
Recommended Solvent: this compound is soluble in DMSO.[2]
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Work in a chemical fume hood.
-
Carefully weigh the desired amount of the compound.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 480.54 g/mol ), add 208.1 µL of DMSO.
-
Cap the vial and vortex thoroughly to ensure complete dissolution. Gentle warming in a water bath may aid dissolution.
-
-
Storage of Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Disposal Plan
Dispose of waste in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions, cell culture media containing this compound) | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Experimental Protocols
In Vitro Cell-Based Assays:
-
Cell Lines: M-NFS-60 (M-CSF-dependent murine myeloid leukemia cells), RAW264.7 (murine macrophage-like cells), and HUVEC (Human Umbilical Vein Endothelial Cells) have been used in studies with this compound.[3]
-
General Protocol for Cell Growth Inhibition Assay: [3]
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
-
Protocol for Inhibition of c-Fms Phosphorylation: [3]
-
Plate RAW264.7 cells and serum-starve them for a defined period (e.g., 12 hours).
-
Treat the cells with various concentrations of this compound for a short duration (e.g., 1 hour).
-
Stimulate the cells with recombinant mouse M-CSF (e.g., 50 ng/mL) for a brief period (e.g., 5 minutes) to induce c-Fms phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Analyze the phosphorylation status of c-Fms using Western blotting with an antibody specific for phosphorylated c-Fms.
-
Signaling Pathway
This compound is a selective inhibitor of the c-Fms (colony-stimulating factor 1 receptor, CSF-1R) tyrosine kinase. The binding of its ligand, M-CSF (macrophage colony-stimulating factor), to c-Fms induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. By blocking the tyrosine kinase activity of c-Fms, this compound inhibits these downstream signaling events.
Caption: Mechanism of action of this compound as a c-Fms inhibitor.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
